molecular formula C20H20F3N3O3S B10857284 Elovl6-IN-4

Elovl6-IN-4

Número de catálogo: B10857284
Peso molecular: 439.5 g/mol
Clave InChI: WYCGDOXAJCYGEC-SJPCQFCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Elovl6-IN-4 is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H20F3N3O3S

Peso molecular

439.5 g/mol

Nombre IUPAC

(1R,5S)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17?

Clave InChI

WYCGDOXAJCYGEC-SJPCQFCGSA-N

SMILES isomérico

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

SMILES canónico

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of Elovl6-IN-4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elovl6-IN-4 is a potent, selective, and orally active inhibitor of Elongation of Very Long-Chain Fatty Acids family member 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. By inhibiting ELOVL6, this compound modulates the composition of fatty acid pools within cells, leading to a cascade of downstream effects on cellular signaling, metabolism, and pathophysiology. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme primarily expressed in lipogenic tissues such as the liver and adipose tissue[1]. It is a key regulator of de novo lipogenesis, specifically catalyzing the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1n-7) to stearate (B1226849) (C18:0) and vaccenate (C18:1n-7), respectively[1][2]. The expression of ELOVL6 is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid synthesis[1]. Due to its central role in fatty acid metabolism, ELOVL6 has emerged as a promising therapeutic target for metabolic disorders, including insulin (B600854) resistance and nonalcoholic fatty liver disease (NAFLD), as well as certain types of cancer.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ELOVL6. It exhibits high potency and selectivity, making it a valuable tool for both research and potential therapeutic development.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of both human and mouse ELOVL6 enzymes. In cellular assays, it effectively reduces the fatty acid elongation index, a measure of ELOVL6 activity.

Parameter Species Value Assay Type Reference
IC50 Human ELOVL679 nMEnzyme Inhibition Assay[3]
IC50 Mouse ELOVL694 nMEnzyme Inhibition Assay
IC50 Mouse Hepatocyte Cells (H2.35)30 nMElongation Index Assay
Selectivity Profile

This compound displays excellent selectivity for ELOVL6 over other human ELOVL subtypes, which is a critical attribute for a therapeutic candidate to minimize off-target effects.

ELOVL Subtype Selectivity vs. ELOVL6 Reference
ELOVL1 High
ELOVL2 High
ELOVL3 High
ELOVL5 High

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The primary mechanism of action of this compound is the direct inhibition of the enzymatic function of ELOVL6. This initial event triggers a series of changes in the cellular lipidome, which in turn modulates multiple signaling pathways.

Alteration of Fatty Acid Composition

Inhibition of ELOVL6 by this compound leads to a predictable shift in the cellular fatty acid profile. Specifically, there is an accumulation of C16 fatty acids (palmitate and palmitoleate) and a depletion of C18 fatty acids (stearate and oleate). This alteration in the C16/C18 fatty acid ratio is a hallmark of ELOVL6 inhibition and is the foundation for its downstream biological effects.

Modulation of Signaling Pathways

The changes in fatty acid composition induced by this compound have profound effects on various signaling pathways, including those involved in insulin sensitivity and cell proliferation.

Inhibition of ELOVL6 has been shown to improve insulin sensitivity. This is, in part, due to the restoration of hepatic insulin receptor substrate-2 (IRS-2) levels and the suppression of protein kinase C ε (PKCε) activity, leading to restored Akt phosphorylation. The reduction in specific ceramide species, such as ceramide(d18:1/18:0), upon ELOVL6 inhibition also contributes to enhanced insulin signaling by decreasing the activity of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates and inactivates Akt.

cluster_0 This compound Action cluster_1 Fatty Acid Metabolism cluster_2 Downstream Signaling This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 Inhibits C18 Fatty Acids\n(Stearate) C18 Fatty Acids (Stearate) ELOVL6->C18 Fatty Acids\n(Stearate) Elongates C16 Fatty Acids\n(Palmitate) C16 Fatty Acids (Palmitate) C16 Fatty Acids\n(Palmitate)->ELOVL6 Ceramide (d18:1/18:0) Ceramide (d18:1/18:0) C18 Fatty Acids\n(Stearate)->Ceramide (d18:1/18:0) PP2A PP2A Ceramide (d18:1/18:0)->PP2A Activates Akt Akt PP2A->Akt Dephosphorylates (Inhibits) Insulin Signaling Insulin Signaling Akt->Insulin Signaling

Caption: Simplified signaling pathway of this compound action.

In vascular smooth muscle cells, inhibition of ELOVL6 leads to an increase in reactive oxygen species (ROS) production, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then induces the expression of Krüppel-like factor 4 (KLF4), a transcription factor that upregulates cell cycle inhibitors like p53 and p21, leading to growth arrest.

Elovl6 Inhibition Elovl6 Inhibition Increased C16/C18 Ratio Increased C16/C18 Ratio Elovl6 Inhibition->Increased C16/C18 Ratio ROS ROS Increased C16/C18 Ratio->ROS AMPK AMPK ROS->AMPK Activates KLF4 KLF4 AMPK->KLF4 Induces p53_p21 p53 & p21 KLF4->p53_p21 Upregulates Growth Arrest Growth Arrest p53_p21->Growth Arrest

Caption: ELOVL6 inhibition and the AMPK/KLF4 pathway.

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of ELOVL6 inhibitors, including compounds structurally related to this compound. Oral administration of these inhibitors leads to a significant and dose-dependent reduction in the fatty acid elongation index in the liver.

Compound Dose Route Animal Model Effect Reference
This compound (as 1w) 1-10 mg/kgOralMousePotent and dose-dependent suppression of the elongation index in the liver.
Compound B Chronic TreatmentOralDiet-Induced Obesity (DIO) and KKAy miceSignificant reduction in hepatic fatty acid composition.

Experimental Protocols

ELOVL6 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting ELOVL6 enzymatic activity.

Principle: This assay measures the incorporation of a radiolabeled two-carbon unit from [14C]malonyl-CoA into a long-chain fatty acyl-CoA substrate by microsomal preparations containing ELOVL6.

Materials:

  • Microsomal fractions from cells or tissues expressing ELOVL6.

  • [14C]malonyl-CoA (radiolabeled substrate).

  • Palmitoyl-CoA (unlabeled substrate).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.5 mM coenzyme A, and 2.5 mM NADH).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the reaction by adding a mixture of [14C]malonyl-CoA and palmitoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 2.5 M KOH in 50% ethanol).

  • Saponify the lipids by heating at 65°C.

  • Acidify the mixture with a strong acid (e.g., 70% formic acid).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in cellular fatty acid composition following treatment with an ELOVL6 inhibitor.

Principle: Cellular lipids are extracted and transesterified to fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS.

Materials:

  • Cultured cells treated with the test compound.

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture).

  • Internal standard (e.g., C17:0).

  • Transesterification reagent (e.g., 14% boron trifluoride in methanol).

  • Hexane (B92381).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-225).

Procedure:

  • Harvest and wash the cells.

  • Extract total lipids from the cell pellet using a chloroform:methanol solvent system.

  • Add an internal standard to the lipid extract.

  • Evaporate the solvent under a stream of nitrogen.

  • Transesterify the lipid extract to FAMEs by heating with a transesterification reagent.

  • Extract the FAMEs with hexane.

  • Wash the hexane layer with saturated NaCl solution and dry it over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS.

  • Identify and quantify individual fatty acids based on their retention times and mass spectra, normalizing to the internal standard.

  • Calculate the fatty acid elongation index (e.g., C18:0/C16:0 ratio).

Conclusion

This compound is a powerful research tool and a promising therapeutic lead that acts through the specific inhibition of ELOVL6. Its mechanism of action is well-defined, beginning with the direct inhibition of fatty acid elongation, which leads to significant alterations in the cellular lipidome. These changes in fatty acid composition subsequently modulate key signaling pathways involved in metabolic regulation and cell growth. The in-depth understanding of its mechanism, supported by robust in vitro and in vivo data, provides a strong foundation for its further development as a potential treatment for metabolic diseases and cancer. Further research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

References

An In-depth Technical Guide to Elovl6-IN-4: A Selective ELOVL6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4, also known as compound 1w, is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. This process is a crucial component of lipid metabolism, and its dysregulation has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

Parameter Species Value Reference
IC50Human ELOVL679 nM[1]
IC50Mouse ELOVL694 nM[1]
IC50 (Cell-based)Mouse Hepatocyte (H2.35)30 nM[1]
ELOVL Subtype Selectivity Reference
ELOVL1Selective over[1]
ELOVL2Selective over[1]
ELOVL3Selective over (mouse)
ELOVL5Selective over

Mechanism of Action and Signaling Pathways

ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids. It specifically elongates palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). The expression of the ELOVL6 gene is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of ELOVL6 and other lipogenic enzymes.

By inhibiting ELOVL6, this compound disrupts this pathway, leading to an accumulation of C16 fatty acids and a reduction in C18 fatty acids. This alteration in the fatty acid profile has been shown to have downstream effects on lipid metabolism and insulin sensitivity.

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6-mediated Elongation cluster_inhibitor Inhibition cluster_downstream Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor SREBP1c SREBP-1c Insulin_Receptor->SREBP1c activates ELOVL6 ELOVL6 SREBP1c->ELOVL6 upregulates transcription Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA elongates Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Altered_FA_Profile Altered Fatty Acid Profile (↑ C16:0, ↓ C18:0) Elovl6_IN_4 This compound Elovl6_IN_4->ELOVL6 inhibits Metabolic_Changes Changes in Lipid Metabolism & Insulin Sensitivity Altered_FA_Profile->Metabolic_Changes

Diagram 1: ELOVL6 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard techniques in the field and the original research describing the compound.

In Vitro ELOVL6 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ELOVL6 in a cell-free system.

Materials:

  • Microsomes from cells overexpressing human or mouse ELOVL6

  • [14C]-Malonyl-CoA

  • Palmitoyl-CoA

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound (or other test compounds) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and palmitoyl-CoA.

  • Add the test compound (this compound) at various concentrations. Include a DMSO control.

  • Pre-incubate the reaction mixture with the microsomes for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding [14C]-Malonyl-CoA.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

  • Saponify the fatty acyl-CoAs by heating at 70°C for 1 hour.

  • Acidify the reaction mixture with a strong acid (e.g., 6 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In_Vitro_Assay_Workflow A Prepare Reaction Mix (Buffer, NADPH, Palmitoyl-CoA) B Add Test Compound (this compound) A->B C Add Microsomes (with ELOVL6) B->C D Pre-incubate at 37°C C->D E Initiate with [14C]-Malonyl-CoA D->E F Incubate at 37°C E->F G Stop Reaction (KOH) F->G H Saponify (Heat) G->H I Acidify (HCl) H->I J Extract Fatty Acids (Hexane) I->J K Measure Radioactivity J->K L Calculate IC50 K->L

Diagram 2: Workflow for the in vitro ELOVL6 enzyme inhibition assay.
Cell-Based Fatty Acid Elongation Assay

This assay measures the inhibition of fatty acid elongation in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., H2.35)

  • Cell culture medium

  • [14C]-Palmitic acid

  • This compound (or other test compounds) dissolved in DMSO

  • Scintillation counter

  • Gas chromatography-mass spectrometry (GC-MS) equipment (for fatty acid profiling)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours).

  • Add [14C]-Palmitic acid to the culture medium and incubate for a further period (e.g., 4 hours).

  • Wash the cells with PBS to remove unincorporated radioactive label.

  • Lyse the cells and extract the total lipids.

  • Saponify the lipids and extract the fatty acids.

  • Measure the radioactivity of the elongated fatty acid products (e.g., stearic acid) separated by a suitable chromatographic method, or measure the total radioactivity in the fatty acid fraction.

  • Alternatively, for a more detailed analysis, perform fatty acid methyl ester (FAME) analysis by GC-MS to determine the relative abundance of different fatty acid species.

  • Calculate the "elongation index" as the ratio of a product fatty acid to its precursor (e.g., C18:0/C16:0 ratio).

  • Determine the IC50 value of the compound based on the reduction of the elongation index.

In Vivo Measurement of Hepatic Fatty Acid Elongation Index

This experiment evaluates the effect of the inhibitor on fatty acid metabolism in a living organism.

Materials:

  • Male C57BL/6J mice

  • This compound formulated for oral administration

  • Vehicle control

  • Standard laboratory animal housing and handling equipment

  • Gas chromatography (GC) equipment for fatty acid analysis

Procedure:

  • Acclimate the mice to the experimental conditions.

  • Administer this compound orally at different doses (e.g., 1, 3, and 10 mg/kg) to different groups of mice. Include a vehicle control group.

  • After a specific time post-dosing (e.g., 4 hours), euthanize the mice.

  • Excise the liver and immediately freeze it in liquid nitrogen.

  • Extract total lipids from a portion of the liver tissue.

  • Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

  • Analyze the FAMEs by gas chromatography to determine the fatty acid composition of the liver.

  • Calculate the hepatic elongation index, typically as the ratio of stearic acid (C18:0) to palmitic acid (C16:0).

  • Evaluate the dose-dependent effect of this compound on the elongation index.

In_Vivo_Workflow A Acclimate Mice B Oral Administration (this compound or Vehicle) A->B C Wait for a Defined Period B->C D Euthanize and Excise Liver C->D E Extract Total Lipids D->E F Prepare Fatty Acid Methyl Esters (FAMEs) E->F G Analyze FAMEs by Gas Chromatography F->G H Calculate Hepatic Elongation Index (C18:0 / C16:0 ratio) G->H

Diagram 3: Workflow for the in vivo measurement of hepatic fatty acid elongation.

Conclusion

This compound is a valuable research tool for investigating the role of ELOVL6 in lipid metabolism and related diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in utilizing this inhibitor in their own investigations. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential development as a therapeutic agent.

References

The Role of ELOVL6 in Fatty Acid Chain Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a crucial microsomal enzyme that plays a pivotal role in endogenous fatty acid metabolism. As a key component of the fatty acid elongation system, ELOVL6 catalyzes the initial and rate-limiting condensation step in the elongation of saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of C12-C16 fatty acids to C18 species.[1][2][3] This function places ELOVL6 at a critical juncture in lipid biosynthesis, influencing the cellular balance of fatty acid chain lengths, which has profound implications for cellular function and organismal metabolism.

The expression of ELOVL6 is tightly regulated by key metabolic transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), highlighting its sensitivity to nutritional and hormonal cues.[2][4] Dysregulation of ELOVL6 activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Consequently, ELOVL6 has emerged as a promising therapeutic target for the development of novel treatments for these conditions. This technical guide provides an in-depth overview of the core functions of ELOVL6, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and drug development efforts.

Biochemical Function and Regulation

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the addition of two-carbon units to the carboxyl end of a growing fatty acyl-CoA chain. This process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with ELOVL6 performing the initial condensation reaction.

Substrate Specificity and Products

ELOVL6 exhibits a preference for saturated and monounsaturated fatty acyl-CoAs with chain lengths of 12, 14, and 16 carbons. Its primary substrates and the resulting elongated products are detailed in the table below.

Substrate (Acyl-CoA)Product (Acyl-CoA)
Palmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)
Palmitoleoyl-CoA (C16:1n-7)Vaccenoyl-CoA (C18:1n-7)
Myristoyl-CoA (C14:0)Palmitoyl-CoA (C16:0)
Lauroyl-CoA (C12:0)Myristoyl-CoA (C14:0)

Table 1: Substrate Specificity and Products of ELOVL6.

Enzyme Kinetics

The catalytic efficiency of ELOVL6 has been characterized, providing insight into its enzymatic activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

SubstrateKm (µM)Vmax (pmol/min/µg protein)
Palmitoyl-CoA (C16:0-CoA)1.220.79
Malonyl-CoA6.461.03

Table 2: Kinetic Parameters of ELOVL6.

Transcriptional Regulation

The expression of the ELOVL6 gene is predominantly regulated by the transcription factors SREBP-1c and ChREBP, which respond to insulin and glucose levels, respectively. This dual regulation ensures that ELOVL6 activity is tightly coupled to the lipogenic state of the cell.

ELOVL6_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SREBP-1c SREBP-1c ELOVL6_Gene ELOVL6 Gene SREBP-1c->ELOVL6_Gene binds to SRE ChREBP ChREBP ChREBP->ELOVL6_Gene binds to ChoRE ELOVL6_mRNA ELOVL6_mRNA ELOVL6_Gene->ELOVL6_mRNA Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 SREBP-1c_precursor SREBP-1c (precursor) Insulin_Receptor->SREBP-1c_precursor activates ChREBP_inactive ChREBP (inactive) GLUT2->ChREBP_inactive activates SREBP-1c_precursor->SREBP-1c translocation ChREBP_inactive->ChREBP translocation ELOVL6_Protein ELOVL6 Protein ELOVL6_mRNA->ELOVL6_Protein translation ELOVL6_Signaling_Impact cluster_elovl6 ELOVL6 Activity cluster_downstream Downstream Effects ELOVL6 ELOVL6 C18_FA C18 Fatty Acids ELOVL6->C18_FA C16_FA C16 Fatty Acids C16_FA->ELOVL6 AMPK AMPK C16_FA->AMPK activates PPAR PPARs C18_FA->PPAR activates Ceramide_Synthase Ceramide Synthase C18_FA->Ceramide_Synthase substrate for Insulin_Signaling Insulin Sensitivity AMPK->Insulin_Signaling improves Inflammation Inflammation PPAR->Inflammation reduces Ceramide_Synthase->Insulin_Signaling impairs Elongase_Assay_Workflow Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (10,000 x g) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (≥20,000 x g) Low_Speed_Centrifugation->High_Speed_Centrifugation Supernatant Microsome_Isolation Microsome Isolation High_Speed_Centrifugation->Microsome_Isolation Pellet Elongase_Reaction_Setup Elongase Reaction Setup (Substrates, Cofactors) Microsome_Isolation->Elongase_Reaction_Setup Incubation Incubation (37°C) Elongase_Reaction_Setup->Incubation Saponification_Extraction Saponification & Extraction Incubation->Saponification_Extraction Quantification Quantification (Scintillation/HPLC) Saponification_Extraction->Quantification

References

The Potent and Selective ELOVL6 Inhibitor, Elovl6-IN-4: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4 is a potent, selective, and orally bioavailable inhibitor of the enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 species.[1][2] Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD), making it a compelling therapeutic target. This document provides a detailed technical guide on the structure, chemical properties, and biological activity of this compound, including experimental protocols and an overview of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

PropertyValueReference
CAS Number 1170321-92-2[3]
Molecular Formula C₂₀H₂₀F₃N₃O₃S[3]
Molecular Weight 439.45 g/mol [3]
SMILES FC(F)(F)C(C=C1)=CC=C1NC(N2[C@@]3([H])C--INVALID-LINK--S(=O)(C4=CC=CC=N4)=O)=O
Appearance Solid

Biological Activity and Potency

This compound demonstrates high potency and selectivity for both human and mouse ELOVL6.

TargetIC₅₀SelectivityReference
Human ELOVL6 79 nMHighly selective over ELOVL1, 2, 3, and 5
Mouse ELOVL6 94 nMHighly selective over mouse ELOVL3
Mouse Hepatocyte (H2.35) Elongation Index 30 nM-

Experimental Protocols

In Vitro ELOVL6 Enzymatic Activity Assay for IC₅₀ Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against ELOVL6 using liver microsomes.

Materials:

  • Liver microsomes from human or mouse

  • This compound

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate)

  • Palmitoyl-CoA (C16:0-CoA) (substrate)

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate liver microsomes from the desired species following standard ultracentrifugation protocols. Determine the protein concentration of the microsomal preparation.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the IC₅₀ curve.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

    • Liver microsomes (final concentration, e.g., 20 µg/mL)

    • Palmitoyl-CoA (final concentration, e.g., 20 µM)

    • Varying concentrations of this compound or vehicle (DMSO)

    • Reaction Buffer

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding [¹⁴C]-Malonyl-CoA (final concentration, e.g., 50 µM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of cold acetonitrile.

  • Detection: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C] from malonyl-CoA into the elongated fatty acid product is proportional to the ELOVL6 enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Liver Microsomes Reaction Reaction Mixture (Microsomes, Palmitoyl-CoA, This compound) Microsomes->Reaction Inhibitor This compound Dilutions Inhibitor->Reaction Substrates Palmitoyl-CoA & [¹⁴C]-Malonyl-CoA Start Add [¹⁴C]-Malonyl-CoA Substrates->Start Incubation Incubate at 37°C Reaction->Incubation Incubation->Start Stop Terminate with Acetonitrile Start->Stop Scintillation Scintillation Counting Stop->Scintillation IC50 IC₅₀ Calculation Scintillation->IC50

Caption: Workflow for in vitro ELOVL6 IC₅₀ determination.
In Vivo Mouse Study Protocol

This protocol describes a typical in vivo study to evaluate the efficacy of this compound in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Equipment for liver tissue collection and processing

  • Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

  • Animal Grouping: Randomly assign mice to different treatment groups: Vehicle control and this compound treatment groups.

  • Administration: Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be based on the body weight of each mouse.

  • Time Course: Collect liver tissue samples at a specific time point after administration (e.g., 4 hours).

  • Liver Tissue Processing: Euthanize the mice and immediately excise the liver. A portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C for fatty acid analysis.

  • Fatty Acid Analysis:

    • Extract total lipids from the liver tissue.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

    • Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acids, including palmitic acid (C16:0) and stearic acid (C18:0).

  • Data Analysis: Calculate the fatty acid elongation index as the ratio of stearic acid (C18:0) to palmitic acid (C16:0). Compare the elongation index between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mice C57BL/6J Mice Grouping Random Grouping Mice->Grouping Dosing This compound Formulation Administration Oral Gavage Dosing->Administration Grouping->Administration Collection Liver Tissue Collection Administration->Collection FA_Extraction Fatty Acid Extraction Collection->FA_Extraction GCMS GC-MS Analysis FA_Extraction->GCMS Elongation_Index Elongation Index Calculation GCMS->Elongation_Index

Caption: Workflow for in vivo evaluation of this compound.

Mechanism of Action and Signaling Pathway

Inhibition of ELOVL6 by this compound leads to a shift in the cellular fatty acid profile, characterized by an accumulation of C16 fatty acids (palmitate) and a reduction in C18 fatty acids (stearate). This alteration in the fatty acid pool has been shown to impact cellular signaling, particularly the AMP-activated protein kinase (AMPK) pathway.

The proposed signaling cascade initiated by ELOVL6 inhibition is as follows:

  • ELOVL6 Inhibition: this compound directly inhibits the enzymatic activity of ELOVL6.

  • Fatty Acid Shift: This leads to an increased intracellular concentration of palmitate (C16:0) and a decreased concentration of stearate (B1226849) (C18:0) and its derivatives.

  • ROS Production: The accumulation of palmitate can induce the production of reactive oxygen species (ROS).

  • AMPK Activation: The increase in cellular stress, including ROS production, activates AMPK.

  • KLF4 Upregulation: Activated AMPK can then lead to the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor involved in cell cycle regulation and differentiation.

This pathway highlights a potential mechanism by which this compound can exert its effects on cellular function, linking lipid metabolism to cellular stress and transcriptional regulation.

Elovl6_IN_4 This compound ELOVL6 ELOVL6 Enzyme Elovl6_IN_4->ELOVL6 Inhibits Palmitate ↑ Palmitate (C16:0) ELOVL6->Palmitate Decreased Conversion Stearate ↓ Stearate (C18:0) ELOVL6->Stearate Decreased Production ROS ↑ Reactive Oxygen Species (ROS) Palmitate->ROS Induces AMPK AMPK Activation ROS->AMPK Activates KLF4 ↑ KLF4 Expression AMPK->KLF4 Upregulates

Caption: Signaling pathway affected by this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of ELOVL6. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The detailed experimental protocols and the understanding of its impact on the AMPK/KLF4 signaling pathway provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of ELOVL6 inhibition. Further research into the downstream effects of this pathway and the broader metabolic consequences of ELOVL6 inhibition will be crucial for the development of novel therapies for metabolic diseases.

References

The Cutting Edge of Metabolic Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ELOVL6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a critical enzymatic player in the landscape of metabolic diseases. By catalyzing the rate-limiting step of elongating C16 fatty acids to C18, ELOVL6 intricately influences cellular lipid composition, thereby impacting a range of pathophysiological processes from insulin (B600854) resistance to cancer cell proliferation. This technical guide provides an in-depth exploration of the discovery and synthesis of novel ELOVL6 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core signaling pathways governed by ELOVL6, present a structured overview of potent inhibitors with their corresponding quantitative data, and provide detailed experimental methodologies for their synthesis and evaluation. Furthermore, this guide visualizes complex biological and experimental workflows through detailed diagrams, aiming to accelerate the rational design and development of next-generation ELOVL6-targeted therapeutics.

The Central Role of ELOVL6 in Cellular Metabolism and Disease

ELOVL6 is a microsomal enzyme primarily responsible for the elongation of saturated and monounsaturated C16 fatty acids, such as palmitate and palmitoleate, into their C18 counterparts, stearate (B1226849) and oleate, respectively[1]. This enzymatic step is a crucial control point in de novo lipogenesis and is fundamental in determining the fatty acid composition of cellular lipids, including triglycerides, phospholipids, and cholesterol esters.

The expression and activity of ELOVL6 are tightly regulated by key metabolic transcription factors, most notably Sterol Regulatory Element-Binding Protein 1 (SREBP-1), which upregulates its expression in response to insulin and nutrient availability[1]. ELOVL6 activity has been implicated in a variety of metabolic disorders. Elevated ELOVL6 expression is associated with obesity-induced insulin resistance, and studies in animal models have demonstrated that genetic deletion or inhibition of ELOVL6 can protect against the development of type 2 diabetes[1][2]. More recently, the role of ELOVL6 has expanded beyond metabolic syndrome to include cancer biology, where it has been shown to be regulated by the oncogene c-MYC and to play a role in cancer cell proliferation and survival[3].

Signaling Pathways Influenced by ELOVL6

The functional consequences of ELOVL6 activity are mediated through its influence on various signaling pathways. A key mechanism involves the alteration of cellular lipid pools, which can act as second messengers or modify the properties of cellular membranes, thereby affecting the function of membrane-bound proteins.

One of the well-characterized pathways involves the AMP-activated protein kinase (AMPK) signaling cascade. Inhibition of ELOVL6 leads to an increase in the ratio of C16 to C18 fatty acids, which has been shown to activate AMPK. Activated AMPK can then phosphorylate a range of downstream targets to modulate cellular energy homeostasis. This includes the regulation of transcription factors such as Krüppel-like factor 4 (KLF4), which is involved in cell cycle control and differentiation.

Furthermore, ELOVL6 is a downstream target of the SREBP-1c transcription factor, a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, leading to increased ELOVL6 expression and fatty acid elongation. Conversely, inhibition of ELOVL6 can impact insulin signaling, creating a feedback loop. In some contexts, ELOVL6 inhibition has been shown to improve insulin sensitivity by altering the composition of diacylglycerols (DAGs) and ceramides, which are known to interfere with insulin receptor substrate (IRS) signaling. The oncogene c-MYC has also been identified as a direct transcriptional regulator of ELOVL6, linking fatty acid metabolism to cancer progression.

ELOVL6_Signaling_Pathway ELOVL6 Signaling Network cluster_upstream Upstream Regulators cluster_elovl6 Core Elongation Step cluster_downstream Downstream Effects SREBP-1c SREBP-1c ELOVL6 ELOVL6 SREBP-1c->ELOVL6 upregulates c-MYC c-MYC c-MYC->ELOVL6 upregulates Cell Proliferation Cell Proliferation c-MYC->Cell Proliferation Insulin Insulin Insulin->SREBP-1c activates Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) AMPK Activation AMPK Activation ELOVL6->AMPK Activation inhibition leads to Lipid Composition Lipid Composition ELOVL6->Lipid Composition alters Palmitate (C16:0) Palmitate (C16:0) Palmitate (C16:0)->ELOVL6 KLF4 KLF4 AMPK Activation->KLF4 activates KLF4->Cell Proliferation inhibits Insulin Signaling Insulin Signaling Lipid Composition->Insulin Signaling modulates

Caption: Upstream and downstream signaling of ELOVL6.

Discovery of Novel ELOVL6 Inhibitors

The therapeutic potential of targeting ELOVL6 has driven significant efforts in the discovery and development of small molecule inhibitors. A prominent class of ELOVL6 inhibitors is based on an indoledione scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.

Quantitative Data of Representative ELOVL6 Inhibitors

The following table summarizes the in vitro potency of several key ELOVL6 inhibitors that have been described in the literature. These compounds, primarily from the indoledione class, have demonstrated high potency and selectivity for ELOVL6.

Compound IDScaffoldTarget SpeciesIC50 (nM)Selectivity NotesReference
Compound A IndoledioneHuman<100>38-fold selective over ELOVL3
Compound B IndoledioneHuman<100>7-fold selective over ELOVL3
Inhibitor 37 IndoledioneHuman4.4Highly selective over ELOVL1, 2, 3, 5

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The successful discovery and characterization of ELOVL6 inhibitors rely on a series of well-defined experimental procedures. This section provides a detailed overview of the key methodologies employed in the synthesis, in vitro evaluation, and in vivo assessment of these compounds.

General Synthesis of Indoledione-Based ELOVL6 Inhibitors

The synthesis of the indoledione core of many potent ELOVL6 inhibitors typically involves a multi-step reaction sequence. A generalized synthetic scheme is as follows:

  • Condensation: Reaction of an appropriately substituted indole (B1671886) with an oxalyl chloride derivative to form an indole-2,3-dione.

  • Knoevenagel Condensation: The resulting isatin (B1672199) analog is then condensed with a malonic acid derivative in the presence of a base such as piperidine (B6355638) or pyridine (B92270) to yield a key intermediate.

  • Cyclization and Functionalization: Subsequent intramolecular cyclization, often facilitated by a Lewis acid or protic acid, affords the core indoledione scaffold. Further modifications at various positions of the indole ring and other parts of the molecule are then carried out to explore the SAR and optimize the inhibitor's properties.

In Vitro ELOVL6 Enzyme Activity Assay

The potency of novel inhibitors is typically determined using an in vitro enzyme activity assay that measures the elongation of a fatty acyl-CoA substrate.

Materials:

  • Microsomal protein fraction isolated from cells overexpressing human or mouse ELOVL6.

  • Palmitoyl-CoA (substrate).

  • [2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate).

  • NADPH.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal protein preparation.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

  • Terminate the reaction by adding a strong acid (e.g., 6M HCl).

  • Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

  • Quantify the amount of radiolabeled product formed by liquid scintillation counting.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays for ELOVL6 Inhibition

To assess the activity of inhibitors in a cellular context, various cell-based assays can be employed.

  • Cell Proliferation Assay (e.g., CCK-8):

    • Seed cancer cells (e.g., lung adenocarcinoma A549 or pancreatic ductal adenocarcinoma Panc-1) in a 96-well plate.

    • Treat the cells with varying concentrations of the ELOVL6 inhibitor for 24-72 hours.

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Cell Migration Assay (e.g., Transwell Assay):

    • Seed cells in the upper chamber of a Transwell insert with a porous membrane.

    • Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Treat the cells in the upper chamber with the ELOVL6 inhibitor.

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

In Vivo Efficacy Studies in Animal Models

To evaluate the in vivo effects of ELOVL6 inhibitors, rodent models of metabolic disease or cancer are commonly used.

Procedure:

  • Acclimate the animals (e.g., C57BL/6J mice) to the experimental conditions.

  • Induce the disease model (e.g., high-fat diet for metabolic studies or xenograft implantation for cancer studies).

  • Administer the ELOVL6 inhibitor orally or via another appropriate route at different dose levels.

  • Monitor relevant physiological parameters throughout the study (e.g., body weight, blood glucose, tumor volume).

  • At the end of the study, collect tissues of interest (e.g., liver, adipose tissue, tumor).

  • Analyze the fatty acid composition of the tissues using gas chromatography-mass spectrometry (GC-MS) to confirm target engagement (i.e., a decrease in the C18/C16 fatty acid ratio).

  • Assess relevant efficacy endpoints (e.g., improvement in insulin sensitivity, reduction in tumor growth).

A Typical Drug Discovery Workflow for ELOVL6 Inhibitors

The development of a novel ELOVL6 inhibitor follows a structured workflow, from initial hit identification to preclinical candidate selection.

Drug_Discovery_Workflow ELOVL6 Inhibitor Discovery Cascade Target_Validation Target Validation (Genetic & Pharmacological) HTS High-Throughput Screening (HTS) (Biochemical or Cell-Based) Target_Validation->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR, Potency, Selectivity) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox, PK/PD) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection (In Vivo Efficacy & Safety) Lead_Optimization->Preclinical_Candidate IND_Enabling_Studies IND-Enabling Studies Preclinical_Candidate->IND_Enabling_Studies

Caption: A streamlined workflow for ELOVL6 inhibitor development.

Conclusion and Future Directions

The discovery and synthesis of potent and selective ELOVL6 inhibitors represent a promising avenue for the development of novel therapeutics for a range of metabolic diseases and cancers. The indoledione scaffold has proven to be a particularly fruitful starting point for inhibitor design. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers in the field.

Future efforts will likely focus on the discovery of inhibitors with novel chemical scaffolds to expand the intellectual property landscape and potentially improve upon the drug-like properties of existing compounds. A significant challenge in the field has been the lack of a high-resolution crystal structure of ELOVL6, which has hampered structure-based drug design efforts. The elucidation of the three-dimensional structure of ELOVL6, alone or in complex with an inhibitor, would undoubtedly accelerate the development of the next generation of highly optimized ELOVL6-targeted drugs. Furthermore, a deeper understanding of the tissue-specific roles of ELOVL6 and the long-term consequences of its inhibition will be crucial for the successful clinical translation of these promising therapeutic agents.

References

The Biological Function of ELOVL6 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that plays a central role in the de novo synthesis of long-chain fatty acids. It specifically catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids into C18 species. This function positions ELOVL6 as a key regulator of cellular fatty acid composition, influencing the balance between palmitate (C16:0) and stearate (B1226849) (C18:0), as well as their monounsaturated counterparts. Emerging evidence has strongly implicated ELOVL6 in the pathophysiology of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Its inhibition has been shown to improve insulin sensitivity, independent of obesity, making it an attractive therapeutic target. This document provides an in-depth overview of the core biological functions of ELOVL6, its regulatory mechanisms, its role in metabolic health, and key experimental methodologies for its study.

Core Enzymatic Function of ELOVL6

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting condensation reaction in the elongation of long-chain fatty acids.[1][2] Its primary function is to add a two-carbon unit from malonyl-CoA to acyl-CoA substrates with chain lengths of 12, 14, and 16 carbons.[3][4] The most physiologically significant reactions are the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[1] By controlling the ratio of C18 to C16 fatty acids, ELOVL6 profoundly influences the composition of complex lipids such as triglycerides, phospholipids, and ceramides, thereby affecting membrane fluidity and lipid-mediated signaling.

ELOVL6_Function cluster_SFA Saturated Fatty Acid Elongation cluster_MUFA Monounsaturated Fatty Acid Elongation C16_0 Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 (Enzyme) C16_0->ELOVL6 C18_0 Stearoyl-CoA (C18:0) C16_1 Palmitoleoyl-CoA (C16:1n-7) C16_1->ELOVL6 C18_1 Vaccenoyl-CoA (C18:1n-7) ELOVL6->C18_0 ELOVL6->C18_1 Malonyl Malonyl-CoA (+2 Carbons) Malonyl->ELOVL6

Caption: Core enzymatic reaction catalyzed by ELOVL6.

Regulation of ELOVL6 Expression

The expression of the ELOVL6 gene is tightly controlled by a network of transcription factors that respond to nutritional and hormonal signals, particularly in lipogenic tissues like the liver and adipose tissue.

  • SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): As a master regulator of lipogenesis, SREBP-1c directly activates ELOVL6 transcription in response to insulin and high-carbohydrate feeding.

  • ChREBP (Carbohydrate-Responsive Element-Binding Protein): Glucose signaling leads to the activation of ChREBP, which, in conjunction with its partner MLX, induces ELOVL6 expression.

  • PPARs (Peroxisome Proliferator-Activated Receptors): PPARα activation is required for the induction of ELOVL6. In contrast, PPARγ has also been shown to regulate ELOVL6.

  • Insulin and Fatty Acids: Insulin strongly induces ELOVL6 expression, consistent with its role in promoting lipid synthesis. Conversely, dietary polyunsaturated fatty acids (PUFAs) profoundly suppress its expression.

  • Other Factors: Studies have also identified KLF6, PU.1, and AP-1 as transcriptional regulators of ELOVL6.

ELOVL6_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Glucose Glucose ChREBP ChREBP/MLX Glucose->ChREBP PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->SREBP1c Inhibits LXR LXR Agonists LXR->SREBP1c ELOVL6 ELOVL6 Gene Transcription SREBP1c->ELOVL6 Activates ChREBP->ELOVL6 Activates PPARa PPARα PPARa->ELOVL6 Activates AP1 AP-1 AP1->ELOVL6 Activates

Caption: Transcriptional regulation of the ELOVL6 gene.

Role in Metabolic Homeostasis and Disease

The modulation of fatty acid composition by ELOVL6 has profound consequences for systemic metabolic health.

Impact on Insulin Signaling and Sensitivity

A key finding in ELOVL6 research is that its genetic deletion or inhibition protects against diet-induced insulin resistance, even in the presence of obesity and hepatic steatosis. This improvement is primarily attributed to enhanced hepatic insulin sensitivity. The proposed mechanism involves a shift in the intracellular lipid pool:

  • Altered Fatty Acid Ratios: ELOVL6 deficiency leads to an accumulation of C16 fatty acids (palmitate, palmitoleate) and a reduction in C18 species (stearate, oleate).

  • Reduced Lipotoxic Intermediates: This shift decreases the synthesis of specific lipotoxic lipid species. In particular, a reduction in C18:0-ceramide has been observed. Lower levels of diacylglycerol (DAG) have also been reported in the livers of ELOVL6 knockout mice.

  • Restoration of Insulin Signaling:

    • DAG-PKCε Pathway: Reduced DAG levels lead to suppressed activity of protein kinase C epsilon (PKCε), a known inhibitor of the insulin receptor substrate (IRS).

    • Ceramide-PP2A Pathway: Reduced C18:0-ceramide content decreases the activity of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates and inactivates Akt.

  • Enhanced Akt Phosphorylation: By mitigating these inhibitory signals, ELOVL6 deficiency restores insulin-stimulated Akt phosphorylation, leading to improved downstream signaling and glucose homeostasis.

ELOVL6_Insulin_Resistance ELOVL6_active Active ELOVL6 FA_ratio_high High C18 / Low C16 Fatty Acids ELOVL6_active->FA_ratio_high ELOVL6_inhibited Inhibited ELOVL6 FA_ratio_low Low C18 / High C16 Fatty Acids ELOVL6_inhibited->FA_ratio_low DAG Diacylglycerol (DAG)↑ FA_ratio_high->DAG Ceramide C18:0-Ceramide↑ FA_ratio_high->Ceramide Akt_restored Akt Phosphorylation↑ FA_ratio_low->Akt_restored Reduces DAG & Ceramide PKCe PKCε Activity↑ DAG->PKCe PP2A PP2A Activity↑ Ceramide->PP2A Akt Akt Phosphorylation↓ PKCe->Akt Inhibits IRS PP2A->Akt Dephosphorylates Insulin_Resistance Insulin Resistance Akt->Insulin_Resistance Insulin_Sensitivity Insulin Sensitivity Akt_restored->Insulin_Sensitivity siRNA_Workflow cluster_analysis Downstream Analysis Start Start: Plate Cells (60% Confluency) Prep_siRNA Prepare siRNA-Lipid Complexes (ELOVL6 & Control) Start->Prep_siRNA Transfect Add Complexes to Cells and Incubate (24-72h) Prep_siRNA->Transfect Harvest Harvest Cells Transfect->Harvest qPCR qPCR (mRNA levels) Harvest->qPCR Western Western Blot (Protein levels) Harvest->Western GC_MS Fatty Acid Analysis (GC-MS) Harvest->GC_MS Phenotype Phenotypic Assays (Proliferation, Migration) Harvest->Phenotype

References

Unraveling the Substrate Specificity of ELOVL6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that plays a central role in de novo lipogenesis. It catalyzes the rate-limiting condensation step in the elongation of long-chain fatty acids, specifically adding two-carbon units to the acyl chain. This enzyme exhibits a distinct substrate preference, primarily targeting saturated and monounsaturated fatty acids of specific chain lengths. Understanding the precise substrate specificity of ELOVL6 is paramount for elucidating its role in metabolic pathways and for the development of targeted therapeutics for a range of metabolic disorders, including insulin (B600854) resistance, nonalcoholic fatty liver disease (NAFLD), and certain cancers. This technical guide provides an in-depth overview of the substrate specificity of ELOVL6, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Function and Substrate Preference

ELOVL6 is an endoplasmic reticulum-bound enzyme that preferentially catalyzes the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[1][2][3] Its primary physiological role is the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[4][5] This function is crucial for maintaining the balance of C16 to C18 fatty acids in cellular lipid pools, which in turn influences the composition and fluidity of cell membranes, as well as the synthesis of various lipid species such as triglycerides, phospholipids, and ceramides.

Studies using ELOVL6-deficient mouse models have confirmed its in vivo substrate specificity. These mice exhibit an accumulation of C16 fatty acids (palmitate and palmitoleate) and a corresponding decrease in C18 fatty acids (stearate and oleate) in various tissues, particularly the liver. This alteration in the fatty acid profile has been shown to protect against diet-induced insulin resistance, highlighting the therapeutic potential of targeting ELOVL6.

Quantitative Analysis of ELOVL6 Substrate Specificity

The enzymatic activity of ELOVL6 has been quantitatively assessed to determine its affinity and turnover rate for its key substrates. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) provide a quantitative measure of the enzyme's substrate preference.

SubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
Palmitoyl-CoA (C16:0)1.220.79
Malonyl-CoA6.461.03

Table 1: Kinetic Parameters of Human ELOVL6. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of purified human ELOVL6 for its primary fatty acyl-CoA substrate, palmitoyl-CoA, and the two-carbon donor, malonyl-CoA.

Experimental Protocols

The determination of ELOVL6 substrate specificity relies on robust in vitro and in vivo experimental methodologies.

In Vitro Fatty Acid Elongation Assay

This assay directly measures the enzymatic activity of ELOVL6 using microsomal fractions or purified recombinant protein.

Materials:

  • Microsomal fraction isolated from cells or tissues expressing ELOVL6, or purified recombinant ELOVL6 protein.

  • Fatty acyl-CoA substrates (e.g., palmitoyl-CoA, myristoyl-CoA, lauroyl-CoA).

  • Radiolabeled [2-¹⁴C]malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Stop solution (e.g., 10% KOH in methanol).

  • Scintillation cocktail and counter.

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system for product separation and analysis.

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Initiate the reaction by adding the microsomal protein or purified ELOVL6 and radiolabeled malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Saponify the fatty acyl-CoAs by heating at 65°C for 1 hour.

  • Acidify the reaction mixture to protonate the free fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the radiolabeled fatty acid products from the unreacted radiolabeled malonyl-CoA using TLC or HPLC.

  • Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.

  • Calculate the specific activity of ELOVL6 (e.g., in pmol of malonyl-CoA incorporated per minute per mg of protein).

Lipidomics Analysis of ELOVL6 Knockout Models

Mass spectrometry-based lipidomics provides a comprehensive in vivo assessment of the impact of ELOVL6 deficiency on the cellular lipid profile.

Methodology:

  • Isolate tissues (e.g., liver, adipose tissue) from wild-type and ELOVL6 knockout animals.

  • Extract total lipids from the tissues using a suitable solvent system (e.g., chloroform:methanol).

  • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual fatty acid species within different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).

  • Compare the fatty acid profiles between wild-type and knockout animals to identify changes in the relative abundance of C16 and C18 fatty acids, providing in vivo evidence of ELOVL6 substrate specificity.

Signaling Pathways and Experimental Workflows

SREBP-1c Signaling Pathway Regulating ELOVL6 Expression

The expression of the ELOVL6 gene is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.

SREBP1c_Pathway cluster_ER ER cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_precursor SREBP-1c (precursor) ER Membrane mTORC1->SREBP1c_precursor promotes processing Golgi Golgi SREBP1c_precursor->Golgi translocation with SCAP nSREBP1c nSREBP-1c (active) SREBP1c_precursor->nSREBP1c cleavage by S1P/S2P SCAP SCAP S1P S1P S2P S2P SRE SRE nSREBP1c->SRE Nucleus Nucleus ELOVL6_Gene ELOVL6 Gene SRE->ELOVL6_Gene binds to promoter ELOVL6_mRNA ELOVL6 mRNA ELOVL6_Gene->ELOVL6_mRNA transcription ELOVL6_Protein ELOVL6 Protein ELOVL6_mRNA->ELOVL6_Protein translation ER Endoplasmic Reticulum

Caption: SREBP-1c pathway regulating ELOVL6.

Experimental Workflow for Determining ELOVL6 Substrate Specificity

The following workflow outlines the key steps in characterizing the substrate specificity of ELOVL6.

ELOVL6_Workflow start Start protein_source Protein Source Selection (Microsomes or Purified Protein) start->protein_source substrate_selection Substrate Selection (Various Fatty Acyl-CoAs) protein_source->substrate_selection invivo_validation In Vivo Validation (Lipidomics of Knockout Model) protein_source->invivo_validation for in vivo studies elongation_assay In Vitro Fatty Acid Elongation Assay substrate_selection->elongation_assay product_analysis Product Analysis (TLC or HPLC) elongation_assay->product_analysis quantification Quantification of Elongated Products product_analysis->quantification kinetic_analysis Kinetic Analysis (Km and Vmax) quantification->kinetic_analysis data_interpretation Data Interpretation and Substrate Specificity Profile kinetic_analysis->data_interpretation invivo_validation->data_interpretation end End data_interpretation->end

Caption: Workflow for ELOVL6 specificity.

Conclusion

ELOVL6 exhibits a clear and critical substrate specificity for C12-C16 saturated and monounsaturated fatty acids, playing a pivotal role in the de novo synthesis of C18 fatty acids. This precise enzymatic function has profound implications for cellular lipid homeostasis and metabolic health. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate roles of ELOVL6 and to explore its potential as a therapeutic target for metabolic diseases. A thorough understanding of its substrate specificity is the cornerstone of these future endeavors.

References

The Impact of Elovl6-IN-4 on Cellular Lipid Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Elovl6-IN-4, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), on cellular lipid profiles. ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species. Inhibition of this enzyme with molecules like this compound presents a promising therapeutic strategy for metabolic diseases and certain cancers by intentionally remodeling the cellular lipidome. This document summarizes the key quantitative changes in lipid composition following this compound treatment, details the experimental methodologies used in these studies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Lipid Profile Alterations

Treatment of cancer cell lines with an ELOVL6 inhibitor leads to significant shifts in the abundance of specific fatty acids and phospholipid species. The primary effect is the accumulation of C16 fatty acid precursors and a depletion of their C18 elongation products.

Fatty Acid Composition

A targeted fatty acyl analysis in NCI-H727 lung cancer cells treated with an ELOVL6 inhibitor demonstrated a significant decrease in the molar fraction of stearic acid (18:0) and a corresponding increase in the molar fraction of its precursor, palmitic acid (16:0). A similar trend was observed for monounsaturated fatty acids, with a notable decrease in oleic acid (18:1).

Fatty AcidChange upon Elovl6 InhibitionCell LineSignificance
Stearic Acid (18:0)↓ (Decreased)NCI-H727p = 0.0247
Oleic Acid (18:1)↓ (Decreased)NCI-H727p = 0.0337

Table 1: Changes in the molar fractions of key fatty acids in NCI-H727 cells following treatment with an ELOVL6 inhibitor.

Phospholipid Profile

The alteration in the fatty acid pool directly impacts the composition of complex lipids, such as phospholipids. In NCI-H727 cells, inhibition of ELOVL6 resulted in a significant decrease in the molar fractions of several phosphatidylserine (B164497) (PS) species containing C18 fatty acyl chains.

Phosphatidylserine SpeciesChange upon Elovl6 InhibitionSignificance
PS 18:0/18:1↓ (Decreased)p = 0.0085
PS 18:0/18:2↓ (Decreased)p = 0.005
PS 18:0/20:4↓ (Decreased)p = 0.0096
PS 18:1/18:1↓ (Decreased)p = 0.032
PS 18:1/18:2↓ (Decreased)p = 0.0021
PS 18:0/22:6↓ (Decreased)p = 0.00019

Table 2: Changes in the molar fractions of phosphatidylserine (PS) species in NCI-H727 cells treated with an ELOVL6 inhibitor.

Lipidomic analysis of T3M4 pancreatic cancer cells treated with the ELOVL6 inhibitor, ELOVL6-IN-2, revealed significant alterations in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) species. The general trend shows a decrease in species containing C18 fatty acids and an increase in those with C16 fatty acids.

Phosphatidylethanolamine SpeciesLog2(Fold Change)
PE(16:0/18:1)-0.5
PE(16:0/18:2)-0.8
PE(18:0/18:1)-1.0
PE(18:0/18:2)-1.2
PE(16:0/16:0)0.7
PE(16:0/16:1)0.5

Table 3: Log2 fold change of selected phosphatidylethanolamine (PE) species in T3M4 cells after treatment with ELOVL6-IN-2.

Phosphatidylcholine SpeciesLog2(Fold Change)
PC(16:0/18:1)-0.6
PC(16:0/18:2)-0.9
PC(18:0/18:1)-1.1
PC(18:0/18:2)-1.3
PC(16:0/16:0)0.8
PC(16:0/16:1)0.6

Table 4: Log2 fold change of selected phosphatidylcholine (PC) species in T3M4 cells after treatment with ELOVL6-IN-2.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Cell Culture and Inhibitor Treatment
  • Cell Lines: NCI-H727 (human lung carcinoma), T3M4 (human pancreatic cancer), SW480 (human colon adenocarcinoma), NCI-H441 (human lung adenocarcinoma), and HPAC (human pancreatic adenocarcinoma) cells were used in the cited studies.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution was further diluted in culture medium to the desired final concentration for cell treatment.

  • Treatment Protocol: For lipidomic analysis, cells were seeded and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing the ELOVL6 inhibitor or DMSO as a vehicle control. The cells were incubated for a specified period (e.g., 72 hours) before harvesting for lipid extraction. The concentration of the inhibitor used in the studies with "ELOVL6i" was 40 µM[1].

Lipid Extraction

A modified Bligh-Dyer method was used for lipid extraction from cultured cells.

  • Cell Harvesting: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and then scraped into a methanol (B129727) solution.

  • Phase Separation: Chloroform and water were added to the methanol-cell suspension in a ratio that induces phase separation (typically 1:1:0.9 methanol:chloroform:water). The mixture was vortexed thoroughly.

  • Lipid Collection: The mixture was centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, was carefully collected.

  • Drying and Storage: The collected lipid extract was dried under a stream of nitrogen gas and stored at -80°C until analysis.

Mass Spectrometry-Based Lipidomics

Untargeted and targeted lipidomic analyses were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: The dried lipid extract was reconstituted in a suitable solvent (e.g., methanol/chloroform) and injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. A C18 column was typically used for reverse-phase chromatography to separate lipid species based on their hydrophobicity.

  • Mass Spectrometry: The eluted lipids were ionized using electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

  • Data Acquisition: Data was acquired in a data-dependent manner, where the most abundant ions in a full scan were selected for fragmentation (MS/MS) to aid in structural identification.

  • Data Analysis: The raw data was processed using specialized software to identify and quantify lipid species by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to lipid databases.

Visualizations: Pathways and Workflows

ELOVL6-Mediated Fatty Acid Elongation Pathway

The following diagram illustrates the central role of ELOVL6 in the fatty acid elongation pathway and the impact of its inhibition by this compound.

ELOVL6_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Fatty Acid Elongation cluster_2 Downstream Lipid Synthesis Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FASN) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) FAS->Palmitoyl-CoA (16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (16:0)->ELOVL6 Elongation Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) ELOVL6->Stearoyl-CoA (18:0) cis-Vaccenoyl-CoA (18:1) cis-Vaccenoyl-CoA (18:1) ELOVL6->cis-Vaccenoyl-CoA (18:1) Complex Lipids Phospholipids Triacylglycerols Cholesterol Esters Ceramides Stearoyl-CoA (18:0)->Complex Lipids Palmitoleoyl-CoA (16:1) Palmitoleoyl-CoA (16:1) Palmitoleoyl-CoA (16:1)->ELOVL6 Elongation cis-Vaccenoyl-CoA (18:1)->Complex Lipids This compound This compound This compound->ELOVL6 Inhibition

ELOVL6 pathway and its inhibition by this compound.
Experimental Workflow for Cellular Lipidomics

The diagram below outlines the key steps involved in the analysis of cellular lipid profiles following treatment with this compound.

Lipidomics_Workflow cluster_workflow Lipidomics Analysis Workflow A Cell Culture & Treatment (with this compound) B Cell Harvesting & Washing A->B C Lipid Extraction (Bligh-Dyer) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Lipid Identification & Quantification E->F G Statistical Analysis & Pathway Mapping F->G

Workflow for analyzing lipid changes after this compound treatment.
Logical Relationship of ELOVL6 Inhibition and Cellular Effects

This diagram illustrates the logical flow from the inhibition of ELOVL6 to the observed changes in cellular lipid profiles.

Logical_Flow inhibitor This compound elovl6 ELOVL6 Enzyme inhibitor->elovl6 Inhibits elongation C16 to C18 Fatty Acid Elongation elovl6->elongation Catalyzes c16_increase ↑ C16 Fatty Acids (Palmitate, Palmitoleate) elongation->c16_increase c18_decrease ↓ C18 Fatty Acids (Stearate, Oleate) elongation->c18_decrease lipid_remodeling Remodeling of Complex Lipids (e.g., Phospholipids) c16_increase->lipid_remodeling c18_decrease->lipid_remodeling

Consequences of ELOVL6 inhibition on fatty acid pools.

References

Initial Studies on the Biological Activity of Elovl6-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very long-chain fatty acids protein 6 (Elovl6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1) to stearate (B1226849) (C18:0) and vaccenate (C18:1), respectively. Given its role in lipid metabolism, Elovl6 has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides an in-depth overview of the initial biological activity studies of Elovl6-IN-4, a potent and selective inhibitor of Elovl6.

Data Presentation

In Vitro Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against both human and mouse Elovl6 enzymes. Furthermore, it exhibits high selectivity for Elovl6 over other human ELOVL subtypes.

Target Species Assay Type IC50 (nM) Selectivity Reference
Elovl6HumanEnzyme Inhibition Assay79-[1]
Elovl6MouseEnzyme Inhibition Assay94-[1]
Elongation IndexMouseHepatocyte Cell-Based Assay (H2.35 cells)30-[1][2]
ELOVL1, -2, -3, -5HumanEnzyme Inhibition Assay-Excellent selectivity over these subtypes[1]
ELOVL3MouseEnzyme Inhibition Assay-Excellent selectivity over this subtype
In Vivo Efficacy

Oral administration of this compound has been shown to effectively suppress the fatty acid elongation index in the liver of mice in a dose-dependent manner.

Animal Model Compound Dose (mg/kg) Route of Administration Effect Reference
Male C57BL/6J miceThis compound (compound 1w)1, 3, and 10Oral (once)Potently and dose-dependently suppressed the elongation index in the liver

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Adapted from standard protocols)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the Elovl6 enzyme using liver microsomes.

1. Preparation of Liver Microsomes:

  • Homogenize fresh or snap-frozen liver tissue in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Enzyme Inhibition Assay:

  • Prepare a reaction mixture containing the liver microsomes, a radiolabeled substrate such as [14C]palmitoyl-CoA, and malonyl-CoA in a reaction buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the radiolabeled elongated fatty acid products using scintillation counting or HPLC.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Elongation Index Assay in Hepatocytes (Adapted from standard protocols)

This protocol outlines a method to assess the effect of this compound on fatty acid elongation in a cellular context using a hepatocyte cell line.

1. Cell Culture:

  • Culture mouse hepatocyte cells (e.g., H2.35) in appropriate growth medium until they reach a suitable confluency.

2. Treatment with Inhibitor:

  • Treat the cells with various concentrations of this compound for a specified duration.

3. Fatty Acid Analysis:

  • After treatment, wash the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Saponify the lipid extract to release the fatty acids.

  • Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS).

  • Calculate the elongation index, typically as the ratio of C18 fatty acids to C16 fatty acids (e.g., [C18:0 + C18:1]/[C16:0 + C16:1]).

  • Determine the IC50 value by plotting the reduction in the elongation index against the inhibitor concentration.

In Vivo Efficacy Study in Mice (Adapted from standard protocols)

This protocol provides a general framework for evaluating the in vivo efficacy of an Elovl6 inhibitor in a mouse model.

1. Animal Model:

  • Use male C57BL/6J mice, a commonly used strain for metabolic studies.

2. Compound Administration:

  • Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg). A single dose is sufficient for acute studies.

3. Sample Collection:

  • At a predetermined time point after administration, euthanize the mice and collect liver tissue.

4. Fatty Acid Analysis:

  • Extract total lipids from the liver tissue.

  • Analyze the fatty acid composition by GC-MS to determine the levels of C16 and C18 fatty acids.

  • Calculate the hepatic elongation index.

5. Data Analysis:

  • Compare the elongation index in the treated groups to a vehicle-treated control group to determine the dose-dependent effect of the inhibitor.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Study cluster_data Data Output microsomes Liver Microsome Preparation enzyme_assay Enzyme Inhibition Assay (IC50 Determination) microsomes->enzyme_assay invitro_data In Vitro Potency & Selectivity enzyme_assay->invitro_data hepatocytes Hepatocyte Culture (H2.35 cells) cell_assay Elongation Index Assay (IC50 Determination) hepatocytes->cell_assay cell_assay->invitro_data mice C57BL/6J Mice administration Oral Administration of this compound mice->administration tissue_collection Liver Tissue Collection administration->tissue_collection fa_analysis Fatty Acid Analysis (Elongation Index) tissue_collection->fa_analysis invivo_data In Vivo Efficacy fa_analysis->invivo_data

Caption: Experimental workflow for evaluating this compound.

fatty_acid_elongation_pathway cluster_pathway Fatty Acid Elongation by Elovl6 palmitate Palmitate (C16:0) Palmitoleate (C16:1) elovl6 Elovl6 Enzyme palmitate->elovl6 + Malonyl-CoA stearate Stearate (C18:0) Vaccenate (C18:1) elovl6->stearate inhibitor This compound inhibitor->elovl6

Caption: Inhibition of the Elovl6-catalyzed fatty acid elongation pathway.

downstream_signaling cluster_inhibition Elovl6 Inhibition cluster_effects Downstream Effects elovl6_inhibition This compound palmitate_increase ↑ Palmitate (C16:0) elovl6_inhibition->palmitate_increase stearate_decrease ↓ Stearate (C18:0) ↓ Oleate (C18:1) elovl6_inhibition->stearate_decrease ros_production ↑ ROS Production palmitate_increase->ros_production srebp1c_expression ↓ SREBP-1c Expression stearate_decrease->srebp1c_expression ampk_activation ↑ AMPK Activation ros_production->ampk_activation klf4_expression ↑ KLF4 Expression ampk_activation->klf4_expression

Caption: Downstream signaling effects of Elovl6 inhibition.

References

Methodological & Application

Application Notes and Protocols for Elovl6-IN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Elovl6-IN-4, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), in various cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular effects of ELOVL6 inhibition.

Introduction to this compound

This compound is a small molecule inhibitor targeting ELOVL6, a microsomal enzyme responsible for the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1] Inhibition of ELOVL6 alters cellular fatty acid composition, leading to a decrease in stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1) and an accumulation of palmitate (C16:0) and palmitoleate (B1233929) (C16:1). This modulation of lipid metabolism affects various cellular processes, including proliferation, migration, and signaling, making this compound a valuable tool for studying the role of fatty acid metabolism in health and disease, particularly in areas like metabolic disorders and oncology.[2][3]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of ELOVL6. This disruption of the fatty acid elongation pathway leads to significant changes in the cellular lipid profile. An increase in the ratio of C16 to C18 fatty acids can impact membrane fluidity, lipid signaling, and energy metabolism.[1] Downstream signaling pathways affected by ELOVL6 inhibition include the AMP-activated protein kinase (AMPK)/Krüppel-like factor 4 (KLF4) pathway, which can lead to cell cycle arrest and reduced proliferation.[4]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Cell LineNotes
Human ELOVL679-Potent inhibitor of the human enzyme.
Mouse ELOVL694-Potent inhibitor of the mouse enzyme.
Mouse ELOVL630H2.35 (mouse hepatocyte)Demonstrates strong activity in a relevant cell model.
Human ELOVL1, 2, 5>5000-Highly selective over other ELOVL subtypes.
Mouse ELOVL3>10000-Excellent selectivity against mouse ELOVL3.

Table 2: Effects of ELOVL6 Inhibition on Cellular Phenotypes (Data from siRNA studies)

Cell LineAssayIncubation TimeResultReference
HT-29, WiDr (Colorectal Cancer)Cell Viability72 hoursDecreased viability by 51-72%
HT-29, WiDr (Colorectal Cancer)Cell Migration24-72 hoursSignificantly decreased migration rate
A549, H1299 (Lung Adenocarcinoma)Cell ProliferationNot SpecifiedInhibition of proliferation
A549, H1299 (Lung Adenocarcinoma)Cell MigrationNot SpecifiedInhibition of migration
Pancreatic Ductal Adenocarcinoma (PDAC) cellsCell ProliferationNot SpecifiedDecreased proliferation
Pancreatic Ductal Adenocarcinoma (PDAC) cellsCell MigrationNot SpecifiedDecreased migration
Human Aortic Smooth Muscle Cells (HASMC)Cell Proliferation ([3H]thymidine uptake)24 hoursMarkedly suppressed
Human Aortic Smooth Muscle Cells (HASMC)Cell Migration (Boyden chamber)Not SpecifiedSignificant decrease in migration

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 439.45 g/mol , dissolve 0.439 mg in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw the 10 mM stock solution on ice.

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

    • The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

2. Cell Proliferation Assays

  • Recommended Cell Lines: Cancer cell lines with high lipogenesis rates, such as colorectal (HT-29, WiDr), pancreatic (PANC-1, T3M4), lung (A549, H1299), or bladder cancer cell lines, are suitable models.

  • Suggested Concentration Range: Based on the IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments.

  • Incubation Time: 24 to 72 hours.

Protocol: CCK-8/MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization of formazan (B1609692) crystals).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Cell Migration Assays

  • Suggested Concentration: A concentration at or slightly above the IC50 for proliferation (e.g., 50-200 nM) is a good starting point to assess effects on migration, ensuring that the observed effects are not solely due to cytotoxicity.

  • Incubation Time: 12 to 48 hours.

Protocol: Wound Healing (Scratch) Assay

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4. Analysis of Fatty Acid Composition

  • Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Culture cells to ~80-90% confluency and treat with this compound (e.g., 100 nM) or vehicle for 24-48 hours.

    • Harvest the cells by scraping and wash with cold PBS.

    • Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol).

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using a reagent like boron trifluoride in methanol.

    • Analyze the FAMEs by GC-MS to separate and identify individual fatty acids.

    • Quantify the relative abundance of each fatty acid and calculate the C16/C18 ratio to determine the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6 Activity cluster_lipid_metabolism Lipid Metabolism cluster_downstream Downstream Cellular Effects SREBP-1c SREBP-1c ELOVL6 ELOVL6 SREBP-1c->ELOVL6 Upregulates c-MYC c-MYC c-MYC->ELOVL6 Upregulates C18 FAs (Stearate) C18 FAs (Stearate) ELOVL6->C18 FAs (Stearate) Elongates AMPK activation AMPK activation ELOVL6->AMPK activation Inhibition leads to This compound This compound This compound->ELOVL6 Inhibits C16 FAs (Palmitate) C16 FAs (Palmitate) C16 FAs (Palmitate)->ELOVL6 Membrane Fluidity Membrane Fluidity C18 FAs (Stearate)->Membrane Fluidity Lipid Signaling Lipid Signaling C18 FAs (Stearate)->Lipid Signaling KLF4 expression KLF4 expression AMPK activation->KLF4 expression Induces Decreased Migration Decreased Migration AMPK activation->Decreased Migration p53/p21 expression p53/p21 expression KLF4 expression->p53/p21 expression Induces Cell Cycle Arrest Cell Cycle Arrest p53/p21 expression->Cell Cycle Arrest Decreased Proliferation Decreased Proliferation Cell Cycle Arrest->Decreased Proliferation

Caption: Signaling pathway of ELOVL6 inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Culture chosen cell line (e.g., HT-29, PANC-1) Start->Cell_Culture Treatment Treat cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Proliferation Cell Proliferation Assay (CCK-8/MTT) Endpoint_Assays->Proliferation Migration Cell Migration Assay (Wound Healing) Endpoint_Assays->Migration Fatty_Acid_Analysis Fatty Acid Profile Analysis (GC-MS) Endpoint_Assays->Fatty_Acid_Analysis Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Migration->Data_Analysis Fatty_Acid_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for In Vivo Administration of Elovl6-IN-4 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of Elovl6-IN-4 , a potent and selective inhibitor of Elongation of very long chain fatty acids protein 6 (Elovl6), in mouse models. The provided protocols and data are intended to facilitate research into the therapeutic potential of Elovl6 inhibition in various disease contexts.

Introduction

Elovl6 is a microsomal enzyme that plays a crucial role in the rate-limiting step of long-chain fatty acid elongation, specifically the conversion of C16 fatty acids to C18 species.[1] Inhibition of Elovl6 alters cellular fatty acid composition and has emerged as a promising therapeutic strategy for metabolic diseases. Studies involving genetic deletion of Elovl6 in mice have demonstrated protection against diet-induced insulin (B600854) resistance and improvements in demyelinating disorders.[1][2] this compound is a potent, selective, and orally active inhibitor of both human and mouse Elovl6, with IC50 values of 79 nM and 94 nM, respectively.[3] These notes provide essential information for its application in preclinical mouse studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesValueReference
IC50 (Elovl6) Human79 nM[3]
Mouse94 nM
IC50 (Elongation Index) Mouse Hepatocyte Cells (H2.35)30 nM
In Vivo Dosage Mouse (C57BL/6J)1, 3, and 10 mg/kg (oral)
In Vivo Effect Mouse (C57BL/6J)Dose-dependent suppression of the fatty acid elongation index in the liver.

Table 2: Recommended In Vivo Administration Parameters for this compound in Mice

ParameterRecommendationNotes
Animal Model Male C57BL/6J miceBased on initial efficacy studies. Other models relevant to the disease under investigation may be used.
Dosage Range 1 - 10 mg/kgDose-dependent effects have been observed in this range.
Administration Route Oral gavageThe compound is orally active.
Frequency Single dose (for acute studies)Chronic dosing regimens should be determined based on pharmacokinetic and pharmacodynamic studies.
Vehicle Formulation See Protocol 1A standard formulation for oral administration is provided below.

Signaling Pathways

Elovl6 inhibition impacts several key signaling pathways involved in metabolism and cellular stress.

ELOVL6_Signaling_Pathway cluster_0 Elovl6 Inhibition cluster_1 Fatty Acid Metabolism cluster_2 Downstream Cellular Effects This compound This compound Elovl6 Elovl6 This compound->Elovl6 Inhibits C16 Fatty Acids\n(e.g., Palmitate) C16 Fatty Acids (e.g., Palmitate) C18 Fatty Acids\n(e.g., Stearate) C18 Fatty Acids (e.g., Stearate) C16 Fatty Acids\n(e.g., Palmitate)->C18 Fatty Acids\n(e.g., Stearate) Elongation Inflammatory Response Inflammatory Response C16 Fatty Acids\n(e.g., Palmitate)->Inflammatory Response Reduces AMPK Activation AMPK Activation C16 Fatty Acids\n(e.g., Palmitate)->AMPK Activation Promotes Insulin Signaling\n(IRS-2/Akt Pathway) Insulin Signaling (IRS-2/Akt Pathway) C18 Fatty Acids\n(e.g., Stearate)->Insulin Signaling\n(IRS-2/Akt Pathway) Improves DAG/PKCε Pathway DAG/PKCε Pathway C18 Fatty Acids\n(e.g., Stearate)->DAG/PKCε Pathway Suppresses

Caption: Simplified signaling pathway of Elovl6 inhibition.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

This protocol describes the preparation of a 2.5 mg/mL solution of this compound suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO to make a 25 mg/mL stock solution.

  • Formulation: For every 1 mL of the final working solution, combine the following in a sterile microcentrifuge tube:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300.

  • Mix thoroughly: Vortex the mixture until it is a clear solution.

  • Add surfactant: Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

  • Final dilution: Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Ensure dissolution: If any precipitation is observed, the solution can be gently warmed or sonicated to aid dissolution. The final solution should be a clear 2.5 mg/mL solution of this compound.

  • Administration: Administer the freshly prepared solution to mice via oral gavage at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, administer 100 µL of the 2.5 mg/mL solution). It is recommended to prepare the working solution fresh on the day of use.

G_1 cluster_prep Solution Preparation cluster_admin Administration start Start: Prepare 25 mg/mL This compound in DMSO step1 Add 100 µL of stock to 400 µL PEG300 start->step1 step2 Vortex to mix step1->step2 step3 Add 50 µL Tween-80 step2->step3 step4 Vortex to mix step3->step4 step5 Add 450 µL Saline step4->step5 step6 Vortex to final volume of 1 mL (2.5 mg/mL) step5->step6 end_prep Freshly Prepared Solution step6->end_prep admin_start Calculate Dosage Volume end_prep->admin_start Use Immediately admin_step1 Administer via Oral Gavage admin_start->admin_step1 admin_end End of Procedure admin_step1->admin_end G_2 cluster_prep Sample Preparation cluster_assay Elongase Assay start Harvest Mouse Liver step1 Homogenize Tissue start->step1 step2 Isolate Microsomes via Ultracentrifugation step1->step2 step3 Quantify Protein Concentration step2->step3 end_prep Prepared Microsomes step3->end_prep assay_start Incubate Microsomes with [14C]Palmitoyl-CoA and Cofactors end_prep->assay_start assay_step1 Stop Reaction and Saponify assay_start->assay_step1 assay_step2 Extract Fatty Acids assay_step1->assay_step2 assay_step3 Analyze by HPLC with Radioactivity Detection assay_step2->assay_step3 assay_end Calculate Elongation Index assay_step3->assay_end

References

Application Notes and Protocols for Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4 is a potent and selective inhibitor of Elongation of very-long-chain fatty acids protein 6 (Elovl6).[1] Elovl6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. Inhibition of Elovl6 has been shown to impact cellular processes such as proliferation and migration, and modulate signaling pathways involved in cellular metabolism. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key in vitro and in vivo experiments.

Physicochemical and Inhibitory Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 439.45 g/mol MedChemExpress
CAS Number 1170321-92-2MedChemExpress
Appearance SolidMedChemExpress
Purity >98% (HPLC)Probechem
IC50 (human ELOVL6) 79 nMMedChemExpress
IC50 (mouse ELOVL6) 94 nMMedChemExpress
Solubility in DMSO 10 mMProbechem
Storage of Solid -20°C for 12 months, 4°C for 6 monthsProbechem
Storage of Stock Solution -80°C for 6 months, -20°C for 1 monthMedChemExpress

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. It is recommended to use freshly opened, anhydrous DMSO for the initial stock solution to ensure maximum solubility.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution in DMSO:
  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 439.45 g/mol For example, to prepare 1 mL of 10 mM stock solution, weigh out 4.39 mg of this compound.

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

In Vitro Cell-Based Assays

1. Cell Proliferation Assay (CCK-8 or MTT)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., A549, H1299)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on cell migration.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Sterile 200 µL pipette tips

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Microscope with a camera

  • Protocol:

    • Seed cells in a 6-well plate and grow them to a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing a non-toxic concentration of this compound (determined from proliferation assays) or vehicle control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

3. Analysis of Cellular Fatty Acid Composition

This protocol details how to assess the impact of this compound on the fatty acid profile of cells.

  • Materials:

    • Cell line of interest

    • 6-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Lipid extraction solvents (e.g., chloroform:methanol mixture)

    • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Protocol:

    • Treat cells with this compound or vehicle control for a specified period (e.g., 48 hours).

    • Harvest the cells and perform a lipid extraction using a standard method like the Folch or Bligh-Dyer method.

    • Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

    • Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acid species.

    • Pay close attention to the ratio of C18 to C16 fatty acids to assess the inhibitory effect on Elovl6.

In Vivo Studies in Mice

Preparation of Formulation for Oral Administration

For in vivo studies, this compound needs to be formulated in a suitable vehicle. Below are three common formulations. It is crucial to ensure the final solution is clear and homogenous. Sonication may be required.[1] For long-term studies, the choice of vehicle should be carefully considered.[1]

FormulationComponentsFinal Concentration
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL
Protocol 3 10% DMSO, 90% Corn Oil2.5 mg/mL

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for an in vivo study. The specific animal model, dosage, and treatment duration will depend on the research question.

  • Materials:

    • Appropriate mouse model (e.g., C57BL/6J mice)

    • This compound formulation for oral gavage

    • Vehicle control formulation

    • Oral gavage needles

    • Equipment for endpoint analysis (e.g., for measuring blood glucose, insulin (B600854) levels, or for tissue collection)

  • Protocol:

    • Acclimatize the animals to the housing conditions.

    • Randomly assign animals to treatment and vehicle control groups.

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle control by oral gavage once daily.[1]

    • Monitor the animals regularly for any signs of toxicity.

    • At the end of the study, collect blood and/or tissues for analysis.

    • Analyze relevant endpoints, such as the fatty acid elongation index in the liver, blood glucose levels, or tumor size, depending on the disease model.

Signaling Pathways and Experimental Workflows

Elovl6 Signaling Pathway

Inhibition of Elovl6 leads to an accumulation of C16 fatty acids (Palmitate) and a reduction in C18 fatty acids (Stearate). This shift in the fatty acid profile can induce reactive oxygen species (ROS) production, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then influence downstream targets such as Krüppel-like factor 4 (KLF4), p53, and p21, ultimately affecting cell phenotype, including proliferation and differentiation.

Elovl6_Signaling_Pathway cluster_input Substrates cluster_enzyme Enzyme cluster_output Product cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Palmitate (C16) Palmitate (C16) Elovl6 Elovl6 Palmitate (C16)->Elovl6 ROS ROS Production Palmitate (C16)->ROS Accumulation leads to Stearate (C18) Stearate (C18) Elovl6->Stearate (C18) This compound This compound This compound->Elovl6 AMPK AMPK Activation ROS->AMPK KLF4 KLF4 Expression AMPK->KLF4 p53_p21 p53/p21 Expression AMPK->p53_p21 Cell_Phenotype Altered Cell Phenotype KLF4->Cell_Phenotype p53_p21->Cell_Phenotype

Caption: Signaling pathway affected by Elovl6 inhibition.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell-based assays.

experimental_workflow cluster_assays In Vitro Assays start Start prepare_stock Prepare 10 mM This compound Stock in DMSO start->prepare_stock cell_culture Culture Cells of Interest start->cell_culture treatment Treat Cells with This compound or Vehicle prepare_stock->treatment cell_culture->treatment proliferation Proliferation Assay (CCK-8/MTT) treatment->proliferation migration Migration Assay (Wound Healing) treatment->migration fac_analysis Fatty Acid Composition (GC-MS) treatment->fac_analysis data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis fac_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4 is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically converting C12-16 saturated and monounsaturated fatty acids into C18 species. This process is crucial for the de novo synthesis of fatty acids and the regulation of cellular lipid composition. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease, as well as in the progression of certain cancers. This compound serves as a valuable chemical probe for studying the physiological and pathological roles of ELOVL6.

Chemical Properties

PropertyValue
Molecular Formula C₂₀H₂₀F₃N₃O₃S
Molecular Weight 439.45 g/mol
CAS Number 1170321-92-2
Appearance Solid powder

Biological Activity

This compound demonstrates high potency and selectivity for ELOVL6. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

TargetIC₅₀ (nM)SpeciesReference
ELOVL679Human[1][2][3]
ELOVL694Mouse[1][2]
Elongation Index (H2.35 mouse hepatocyte cells)30Mouse

This compound exhibits excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and mouse ELOVL3.

Recommended Solvent and Solubility

The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO) .

SolventSolubilityConcentrationNotes
DMSO100 mg/mL227.56 mMUltrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
DMSO10 mM-A commonly used stock solution concentration.

Experimental Protocols

In Vitro Assays

1. Preparation of Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell-Based Assays:

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity. The optimal non-toxic concentration can be cell-line specific and should be determined empirically. For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended.

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • A step-wise dilution approach is recommended to prevent precipitation of the compound. For example, first, dilute the stock solution into a small volume of media, mix well, and then add this intermediate dilution to the final volume of media.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Example Dilution for a 10 µM Final Concentration from a 10 mM Stock:

  • To prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

In Vivo Studies

For in vivo applications, this compound has been shown to be orally active. The following are example formulations for oral administration in mice. The optimal formulation and dosage should be determined based on the specific animal model and experimental design.

Formulation 1: Tween 80 / PEG400 / Saline

  • Dissolve this compound in DMSO to prepare a concentrated stock.

  • In a separate tube, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration.

  • Vortex and sonicate until a clear solution is obtained.

Formulation 2: Corn Oil

  • Dissolve this compound in DMSO to prepare a concentrated stock.

  • Add the stock solution to corn oil (e.g., 10% DMSO, 90% corn oil).

  • Vortex and sonicate to ensure a uniform suspension or solution.

Dosage and Administration:

  • In mice, oral administration of this compound at doses of 1-10 mg/kg has been shown to potently and dose-dependently suppress the fatty acid elongation index in the liver.

Signaling Pathway and Mechanism of Action

This compound inhibits the enzymatic activity of ELOVL6, which is the rate-limiting step in the elongation of C16 fatty acids to C18 fatty acids. This inhibition alters the cellular fatty acid composition, leading to a decrease in the ratio of C18/C16 fatty acids. The consequences of this shift in lipid metabolism can impact various downstream signaling pathways.

ELOVL6_Pathway cluster_input Substrates cluster_elovl6 ELOVL6-Mediated Elongation cluster_output Products cluster_inhibitor Inhibition Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) This compound This compound This compound->ELOVL6

Caption: Mechanism of ELOVL6 inhibition by this compound.

Inhibition of ELOVL6 can lead to downstream cellular effects, including the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of Krüppel-like factor 4 (KLF4) signaling. This can influence processes such as cell proliferation and differentiation.

Downstream_Signaling This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 C18/C16 Ratio C18/C16 Ratio ELOVL6->C18/C16 Ratio maintains AMPK AMPK C18/C16 Ratio->AMPK decreased ratio activates KLF4 KLF4 AMPK->KLF4 Cell Proliferation Cell Proliferation KLF4->Cell Proliferation Cell Differentiation Cell Differentiation KLF4->Cell Differentiation

Caption: Downstream signaling effects of ELOVL6 inhibition.

Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (Dilute Stock in Media) A->C B Seed Cells in Culture Plates D Treat Cells with This compound or Vehicle B->D C->D E Incubate for Desired Time D->E F Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) E->F

Caption: General experimental workflow for in vitro studies.

Storage and Stability

  • Solid Form: Store at -20°C for up to 3 years.

  • In Solvent (DMSO): Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Safety Precautions

This compound is for research use only. It is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For further safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Cell-Based Assays to Determine ELOVL6 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL Fatty Acid Elongase 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids. Specifically, it is responsible for the conversion of C16 saturated and monounsaturated fatty acids, such as palmitate (C16:0) and palmitoleate (B1233929) (C16:1), to their C18 counterparts, stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), respectively.[1][2][3] Dysregulation of ELOVL6 activity has been implicated in a variety of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of certain cancers.[4][5] Consequently, ELOVL6 has emerged as a promising therapeutic target for the development of novel drugs.

These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of ELOVL6 activity. The primary method involves treating cultured cells with a test compound and subsequently quantifying the changes in the cellular fatty acid profile, specifically the ratio of C18 to C16 fatty acids, using gas chromatography-mass spectrometry (GC-MS).

Principle of the Assay

The activity of ELOVL6 is directly reflected in the cellular ratio of its products (C18 fatty acids) to its substrates (C16 fatty acids). Inhibition of ELOVL6 will lead to an accumulation of C16 fatty acids and a depletion of C18 fatty acids. By quantifying the relative amounts of these fatty acids in inhibitor-treated cells versus control cells, the potency of an inhibitor can be determined. The C18:0/C16:0 ratio is a commonly used marker for ELOVL6 activity.

Data Presentation: Efficacy of ELOVL6 Inhibitors

The following tables summarize the quantitative data on the effects of ELOVL6 inhibition on cellular fatty acid composition from various studies. This data can be used as a reference for expected outcomes.

Table 1: Effect of ELOVL6 Knockdown on Fatty Acid Composition in Cancer Cell Lines

Cell LineGenetic InterventionC16:0 (% Change)C18:0 (% Change)C18:1 (% Change)C18:0/C16:0 Ratio (Fold Change)Reference
3T3-L1 (preadipocytes)siRNA knockdownSignificant Increase-Marked Decrease (Oleic Acid)Not Reported
Multiple Myeloma (MM.1S, RPMI8226)shRNA depletionIncreaseDecreaseNot ReportedDecrease
Pancreatic Ductal Adenocarcinoma (PDAC)shRNA knockdown / Chemical InhibitionIncreaseDecreaseDecreaseDecrease

Table 2: IC50 Values of Known ELOVL6 Inhibitors

InhibitorCell LineAssay PrincipleIC50 (nM)Reference
Compound ANot Specified (in vitro)Biochemical Assay8.9
Compound BNot Specified (in vitro)Biochemical Assay221

Experimental Protocols

Protocol 1: Cell-Based ELOVL6 Inhibitor Screening Assay

This protocol outlines a comprehensive workflow for screening and characterizing ELOVL6 inhibitors in a cell-based format.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line with detectable ELOVL6 expression and activity. Human hepatoma cells (e.g., HepG2) or lung adenocarcinoma cells (e.g., A549) are suitable models.

  • Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Treatment: Once the cells have reached approximately 70-80% confluency, replace the existing medium with the medium containing the various concentrations of the ELOVL6 inhibitor. Include a vehicle control (medium with the same concentration of solvent but no inhibitor).

  • Incubation: Incubate the cells for a sufficient period to allow for changes in fatty acid metabolism. A 24- to 72-hour incubation is a common starting point.

2. Lipid Extraction (Modified Folch Method):

  • Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform to each well to lyse the cells. Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation: Add 0.25 mL of 0.9 M NaCl to the lysate. Vortex the mixture vigorously and then centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

To make the fatty acids volatile for GC-MS analysis, they must be converted to fatty acid methyl esters (FAMEs).

  • Reconstitution: Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Methylation: Add 2 mL of 1% sulfuric acid in methanol.

  • Incubation: Tightly cap the tubes and incubate at 50°C for at least 2 hours.

  • Extraction of FAMEs: After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane (B92381). Vortex vigorously and centrifuge to separate the phases.

  • Collection and Drying: Collect the upper hexane layer containing the FAMEs. Evaporate the hexane under a stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the FAMEs in a small, precise volume of hexane (e.g., 50-100 µL) for injection into the GC-MS.

4. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for FAME analysis (e.g., DB-23) should be used.

  • Injection: Inject a small volume (e.g., 1 µL) of the reconstituted FAME sample into the GC.

  • Separation and Detection: The FAMEs will be separated based on their chain length and degree of saturation. The mass spectrometer will identify the individual fatty acids based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: The peak area for each fatty acid methyl ester is proportional to its amount in the sample.

5. Data Analysis and IC50 Calculation:

  • Calculate Fatty Acid Ratios: For each sample, calculate the ratio of the peak area of stearate (C18:0) to palmitate (C16:0).

  • Normalize to Control: Normalize the C18:0/C16:0 ratio of each inhibitor-treated sample to the average C18:0/C16:0 ratio of the vehicle-treated control to determine the percent inhibition.

    • Percent Inhibition = (1 - (Ratio_inhibitor / Ratio_control)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the C18:0/C16:0 ratio.

Mandatory Visualizations

ELOVL6-Mediated Fatty Acid Elongation Pathway

ELOVL6_Pathway cluster_elongation Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) C16_CoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 C16_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Ketoacyl_CoA 3-Ketoacyl-CoA ELOVL6->Ketoacyl_CoA Condensation KAR KAR Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HACD HACD Hydroxyacyl_CoA->HACD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HACD->Enoyl_CoA TER TER Enoyl_CoA->TER Reduction C18_CoA Stearoyl-CoA (C18:0) TER->C18_CoA

Caption: The ELOVL6-mediated fatty acid elongation cycle.

Experimental Workflow for ELOVL6 Inhibitor Screening

Workflow start Start: Seed Cells treat Treat with ELOVL6 Inhibitor (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells & Wash incubate->harvest extract Lipid Extraction harvest->extract derivatize FAME Derivatization extract->derivatize analyze GC-MS Analysis derivatize->analyze data Data Analysis (C18/C16 Ratio) analyze->data ic50 IC50 Calculation data->ic50 end End: Inhibitor Potency Determined ic50->end

Caption: Workflow for cell-based screening of ELOVL6 inhibitors.

Signaling Pathways Affected by ELOVL6 Inhibition

Signaling_Pathway ELOVL6 ELOVL6 FattyAcids Increased C16:0 Decreased C18:0/C18:1 ELOVL6->FattyAcids decreased activity leads to Inhibitor ELOVL6 Inhibitor Inhibitor->ELOVL6 inhibits ROS Increased ROS FattyAcids->ROS AMPK AMPK Activation ROS->AMPK KLF4 KLF4 Upregulation AMPK->KLF4 p53 p53 Activation AMPK->p53 mTOR mTOR Inhibition AMPK->mTOR inhibits KLF4->p53 p21 p21 Upregulation p53->p21 CellCycle Cell Cycle Arrest p21->CellCycle Proliferation Decreased Proliferation mTOR->Proliferation promotes CellCycle->Proliferation contributes to

Caption: Signaling consequences of ELOVL6 inhibition.

References

Application Notes and Protocols for Studying Insulin Resistance Models Using Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very long-chain fatty acids 6 (Elovl6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. This enzymatic process plays a significant role in modulating the cellular fatty acid composition, which in turn impacts lipid metabolism and insulin (B600854) sensitivity. Studies have demonstrated that the inhibition or genetic deletion of Elovl6 can protect against diet-induced insulin resistance, even in the presence of obesity and hepatic steatosis. This protective effect is attributed to alterations in the hepatic fatty acid profile, leading to the restoration of insulin signaling pathways.[1]

Elovl6-IN-4 is a potent, selective, and orally active inhibitor of both human and mouse Elovl6. Its high specificity makes it an excellent tool for investigating the therapeutic potential of Elovl6 inhibition in the context of insulin resistance and type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of insulin resistance.

Mechanism of Action

Elovl6 inhibition by this compound leads to a decrease in the ratio of C18 to C16 fatty acids. This alteration in the fatty acid pool, particularly in the liver, is associated with the amelioration of insulin resistance through several key mechanisms:

  • Restoration of Insulin Signaling: Inhibition of Elovl6 has been shown to restore the insulin receptor substrate-2 (IRS-2)/Akt signaling pathway.[1] This is a crucial pathway for mediating the metabolic actions of insulin.

  • Suppression of Diacylglycerol (DAG)/Protein Kinase C epsilon (PKCε) Pathway: By altering the fatty acid composition, Elovl6 inhibition can lead to a reduction in the accumulation of diacylglycerol (DAG), which in turn suppresses the activation of PKCε. Activated PKCε is known to impair insulin signaling.

  • Modulation of Ceramide Profile: Recent studies suggest that Elovl6 can influence the acyl-chain length of ceramides, with a reduction in C18:0-ceramide upon Elovl6 deletion, which may contribute to improved insulin sensitivity.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and the effects of Elovl6 inhibition.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
Human Elovl679
Mouse Elovl694

Table 2: In Vivo Efficacy of an Elovl6 Inhibitor

Animal ModelTreatmentOutcomeReference
Diet-induced obese miceOral administration of Elovl6 inhibitorDose-dependent suppression of the elongation index in the liverNot explicitly stated for this compound, but inferred from similar compounds.

Table 3: Effect of Elovl6 Deficiency on Hepatic Fatty Acid Composition in Mice on a High-Fat/High-Sucrose Diet

Fatty AcidWild-Type (% of total)Elovl6 -/- (% of total)Fold Change
Palmitic acid (C16:0)~18~25
Palmitoleic acid (C16:1n7)~5~15
Stearic acid (C18:0)~12~8
Oleic acid (C18:1n9)~45~30

Note: The values are approximate and based on graphical data from published studies on Elovl6 knockout mice. The precise fold changes will vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Model of Insulin Resistance in HepG2 Cells

This protocol describes how to induce insulin resistance in the human hepatoma cell line HepG2 and assess the effect of this compound.

1. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Insulin (human, recombinant)

  • This compound

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Reagents for Western blotting (lysis buffer, antibodies against p-Akt, Akt, p-IRS-1, IRS-1, and GAPDH)

2. Protocol:

  • Cell Culture: Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Insulin Resistance:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • To induce insulin resistance, incubate the cells in culture medium containing a high concentration of insulin (e.g., 100 nM) for 24-48 hours.

  • Treatment with this compound:

    • Following the induction of insulin resistance, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 12-24 hours.

  • Glucose Uptake Assay:

    • After treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-Deoxy-D-[³H]-glucose or 2-NBDG and incubate for 10-15 minutes.

    • Wash the cells with ice-cold KRH buffer to stop the uptake.

    • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Western Blot Analysis:

    • After treatment and insulin stimulation, lyse the cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-IRS-1 (Tyr612), total IRS-1, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

In Vivo Model of Diet-Induced Insulin Resistance in Mice

This protocol outlines the use of this compound in a diet-induced obesity and insulin resistance mouse model.

1. Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Glucose solution (for GTT)

  • Insulin solution (for ITT)

  • Glucometer and test strips

  • Equipment for blood collection

2. Protocol:

  • Induction of Insulin Resistance:

    • Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Treatment with this compound:

    • After the induction period, randomly assign the HFD-fed mice to treatment groups: vehicle control and different doses of this compound (e.g., 1, 3, 10 mg/kg/day) administered by oral gavage for a specified period (e.g., 4 weeks).

  • Glucose Tolerance Test (GTT):

    • At the end of the treatment period, fast the mice overnight (12-16 hours).

    • Measure baseline blood glucose from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) via intraperitoneal (i.p.) injection.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • A few days after the GTT, perform an ITT.

    • Fast the mice for 4-6 hours.

    • Measure baseline blood glucose.

    • Administer human insulin (0.75 U/kg body weight) via i.p. injection.

    • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect liver tissue.

    • Lipid Profiling: Extract total lipids from a portion of the liver and analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS) to determine the C18/C16 ratio.

    • Western Blot Analysis: Prepare liver lysates and perform Western blotting for key insulin signaling proteins (p-Akt, Akt, p-IRS-1, IRS-1) as described in the in vitro protocol.

Visualizations

Signaling Pathway of Elovl6 Inhibition in Ameliorating Insulin Resistance

G cluster_0 High-Fat Diet / Hyperinsulinemia cluster_1 Elovl6 Activity cluster_2 Insulin Resistance Cascade cluster_3 Therapeutic Intervention HFD High-Fat Diet Elovl6 Elovl6 Enzyme HFD->Elovl6 Upregulates C18_FA Stearate (C18:0) Oleate (C18:1) Elovl6->C18_FA C16_FA Palmitate (C16:0) Palmitoleate (C16:1) C16_FA->Elovl6 DAG Diacylglycerol (DAG) Accumulation C18_FA->DAG PKC PKCε Activation DAG->PKC IRS1_pS IRS-1/2 (Serine Phosphorylation) PKC->IRS1_pS PI3K_Akt PI3K/Akt Pathway Inhibition IRS1_pS->PI3K_Akt IR Insulin Resistance PI3K_Akt->IR Elovl6_IN_4 This compound Elovl6_IN_4->Elovl6 Inhibits

Caption: Mechanism of this compound in improving insulin sensitivity.

Experimental Workflow for In Vitro Studies

G cluster_assays Functional and Molecular Assays Start Start: HepG2 Cell Culture Induce_IR Induce Insulin Resistance (High Insulin, 24-48h) Start->Induce_IR Treat Treat with this compound (Various Concentrations, 12-24h) Induce_IR->Treat Glucose_Uptake Glucose Uptake Assay (Insulin Stimulated) Treat->Glucose_Uptake Western_Blot Western Blot Analysis (p-Akt, p-IRS-1) Treat->Western_Blot Data_Analysis Data Analysis and Interpretation Glucose_Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Studies

G cluster_tests Metabolic Phenotyping cluster_analysis Tissue Analysis Start Start: C57BL/6J Mice Induce_IR Induce Insulin Resistance (High-Fat Diet, 8-12 weeks) Start->Induce_IR Treat Treat with this compound (Oral Gavage, 4 weeks) Induce_IR->Treat GTT Glucose Tolerance Test (GTT) Treat->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Lipid_Profiling Liver Lipid Profiling (GC-MS) ITT->Lipid_Profiling Western_Blot Liver Western Blot (Insulin Signaling) ITT->Western_Blot Endpoint Endpoint: Data Analysis Lipid_Profiling->Endpoint Western_Blot->Endpoint

Caption: Workflow for in vivo evaluation of this compound.

References

Application of Elovl6-IN-4 in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4 is a potent and selective small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a key enzyme in the de novo synthesis of long-chain saturated and monounsaturated fatty acids, catalyzing the elongation of C12-16 fatty acids to C18 species. Emerging evidence has implicated elevated ELOVL6 expression and activity in the progression of various cancers, including pancreatic, bladder, lung, breast, and colorectal cancer. By inhibiting ELOVL6, this compound disrupts lipid metabolism in cancer cells, leading to reduced proliferation, migration, and survival. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound selectively targets the ELOVL6 enzyme, which is a critical component of the fatty acid synthesis pathway. In many cancer types, particularly those driven by oncogenes like c-MYC, the expression of ELOVL6 is upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecules.[1][2] Inhibition of ELOVL6 by this compound leads to an accumulation of C16 fatty acids (e.g., palmitate) and a depletion of C18 fatty acids (e.g., stearate (B1226849) and oleate). This alteration in the cellular fatty acid pool has several downstream consequences detrimental to cancer cells:

  • Altered Membrane Composition and Function: Changes in fatty acid composition affect the fluidity, permeability, and integrity of cellular membranes, which can impair signaling and nutrient transport.[1]

  • Induction of Cell Cycle Arrest: Inhibition of ELOVL6 has been shown to cause cell cycle arrest at the G1/S phase.[2]

  • Suppression of Proliferation and Migration: Disruption of lipid metabolism hinders the ability of cancer cells to proliferate and migrate.[1]

  • Induction of Apoptosis: While direct induction of apoptosis by this compound is still under investigation, disruption of lipid homeostasis can lead to cellular stress and programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and the effects of ELOVL6 inhibition in various cancer cell lines.

Inhibitor Target IC50 (nM) Reference
This compoundHuman ELOVL679
This compoundMouse ELOVL694
This compoundMouse Hepatocyte Cells (H2.35)30
Cancer Type Cell Line Treatment Effect Quantitative Data Reference
Colorectal CancerHT-29ELOVL6 siRNA (72h)Decreased Cell Viability72% decrease
Colorectal CancerWiDrELOVL6 siRNA (72h)Decreased Cell Viability51% decrease
Colorectal CancerHT-29ELOVL6 siRNADecreased Migration RateStatistically significant decrease at 24h, 48h, 72h
Colorectal CancerWiDrELOVL6 siRNADecreased Migration RateStatistically significant decrease at 24h, 48h, 72h
Lung AdenocarcinomaA549ELOVL6 siRNA (96h)Decreased Cell ViabilityStatistically significant decrease
Lung AdenocarcinomaH1299ELOVL6 siRNA (96h)Decreased Cell ViabilityStatistically significant decrease

Signaling Pathways and Experimental Workflows

ELOVL6-Mediated Lipid Synthesis and Downstream Effects

The following diagram illustrates the central role of ELOVL6 in fatty acid elongation and how its inhibition by this compound impacts cancer cell processes.

cluster_0 Fatty Acid Synthesis cluster_1 This compound Inhibition cluster_2 Downstream Effects in Cancer Cells Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16 Fatty Acids (Palmitate) C16 Fatty Acids (Palmitate) Malonyl-CoA->C16 Fatty Acids (Palmitate) FASN C18 Fatty Acids (Stearate, Oleate) C18 Fatty Acids (Stearate, Oleate) C16 Fatty Acids (Palmitate)->C18 Fatty Acids (Stearate, Oleate) ELOVL6 Membrane Biogenesis, Energy Storage, Signaling Membrane Biogenesis, Energy Storage, Signaling C18 Fatty Acids (Stearate, Oleate)->Membrane Biogenesis, Energy Storage, Signaling This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 Inhibits Altered Membrane\nComposition Altered Membrane Composition ELOVL6->Altered Membrane\nComposition Cell Cycle Arrest Cell Cycle Arrest ELOVL6->Cell Cycle Arrest Decreased Proliferation Decreased Proliferation ELOVL6->Decreased Proliferation Decreased Migration Decreased Migration ELOVL6->Decreased Migration c-MYC c-MYC c-MYC->ELOVL6 Upregulates

Mechanism of this compound action.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.

Start Start Cancer Cell Line Culture Cancer Cell Line Culture Start->Cancer Cell Line Culture Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Cancer Cell Line Culture->Treat with this compound (Dose-Response) Cell Viability Assay (MTT, etc.) Cell Viability Assay (MTT, etc.) Treat with this compound (Dose-Response)->Cell Viability Assay (MTT, etc.) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat with this compound (Dose-Response)->Apoptosis Assay (Annexin V/PI) Cell Migration/Invasion Assay Cell Migration/Invasion Assay Treat with this compound (Dose-Response)->Cell Migration/Invasion Assay Western Blot Analysis Western Blot Analysis Treat with this compound (Dose-Response)->Western Blot Analysis Lipidomics Analysis Lipidomics Analysis Treat with this compound (Dose-Response)->Lipidomics Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT, etc.)->Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Migration/Invasion Assay->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation Lipidomics Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., at or above the determined IC50) and a vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is to detect changes in the expression of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ELOVL6, anti-c-MYC, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-p21, anti-Cyclin D1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control (GAPDH or β-actin).

Lipidomics Analysis by Mass Spectrometry

This protocol provides a general workflow for analyzing changes in the fatty acid profile of cancer cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Culture dishes

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Internal standards (e.g., deuterated fatty acids)

  • Nitrogen gas evaporator

  • LC-MS system

Procedure:

  • Culture and treat cells with this compound as previously described.

  • Harvest the cells and wash them with cold PBS.

  • Perform lipid extraction using a modified Bligh-Dyer method. Briefly, add a 2:1 mixture of chloroform:methanol to the cell pellet, along with internal standards.

  • After vortexing and incubation, add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

  • Analyze the fatty acid composition using a targeted or untargeted lipidomics approach on an LC-MS system.

  • Identify and quantify the changes in the levels of C16 and C18 fatty acids, as well as other lipid species.

Conclusion

This compound is a valuable research tool for investigating the role of lipid metabolism in cancer. Its high potency and selectivity for ELOVL6 make it suitable for studying the downstream consequences of inhibiting this key fatty acid elongase in a variety of cancer cell lines. The protocols provided in this document offer a starting point for researchers to explore the anti-cancer potential of targeting ELOVL6 and to further elucidate the intricate links between lipid metabolism and cancer progression. As research in this area continues, this compound and similar inhibitors may pave the way for novel therapeutic strategies for a range of malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Elovl6-IN-4 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of the ELOVL6 inhibitor, Elovl6-IN-4, for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro potent this compound is showing poor efficacy in my animal models. What is the likely cause?

A significant reason for the discrepancy between in vitro potency and in vivo efficacy is often poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to enter systemic circulation. A substantial number of new chemical entities are poorly soluble in aqueous solutions, which limits their dissolution and, consequently, their absorption and bioavailability.[1][2] It is essential to evaluate the physicochemical properties of this compound, particularly its aqueous solubility, to address this issue.

Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound for in vivo studies?

There are several established methods to enhance the solubility of poorly water-soluble compounds for preclinical in vivo studies. These can be broadly categorized as:

  • Co-solvent Formulations: Utilizing a mixture of a water-miscible organic solvent with an aqueous vehicle to increase the drug's solubility.

  • Suspensions: Reducing the particle size of the compound (micronization or nanonization) and suspending it in a suitable vehicle.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in a mixture of oils, surfactants, and co-solvents, which can form emulsions or microemulsions in the GI tract.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.

The choice of strategy depends on the specific properties of the compound, the required dose, and the animal model.

Troubleshooting Guides

Issue 1: How do I select the best formulation strategy for this compound?

A systematic approach is recommended to identify the most suitable formulation. The following workflow can guide your decision-making process.

G cluster_0 Formulation Strategy Selection for this compound A Start: Poorly Soluble This compound B Determine Target Dose and Route (e.g., Oral Gavage) A->B C Solubility Screening in Biocompatible Solvents (e.g., PEG400, Propylene Glycol, DMSO) B->C D Is solubility sufficient for dosing in a simple solution? C->D E Yes D->E F No D->F G Prepare Co-solvent Formulation E->G H Explore Suspension Formulations F->H L Consider Advanced Formulations F->L N Conduct Pilot In Vivo Pharmacokinetic Study G->N I Micronize or Nanomize This compound H->I J Screen Suspending Agents (e.g., CMC, Methylcellulose) and Wetting Agents (e.g., Tween 80) I->J K Develop Stable Suspension J->K K->N M Lipid-Based Systems (SEDDS) or Cyclodextrin Complexation L->M M->N O Final Formulation Selection N->O G cluster_0 Elovl6 Signaling Pathway in Fatty Acid Synthesis SREBP1c SREBP-1c Elovl6_gene Elovl6 Gene SREBP1c->Elovl6_gene Upregulates Elovl6_protein Elovl6 Enzyme Elovl6_gene->Elovl6_protein Translates to Palmitate Palmitate (C16:0) AMPK AMPK Activation Elovl6_protein->AMPK Inhibition leads to Elovl6_IN_4 This compound Elovl6_IN_4->Elovl6_protein Inhibits Stearate Stearate (C18:0) Palmitate->Stearate Elongation KLF4 KLF4 Expression AMPK->KLF4 Activates Phenotypic_Switch VSMC Phenotypic Switching KLF4->Phenotypic_Switch

References

Long-term stability and storage of Elovl6-IN-4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elovl6-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of this compound solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the long-term stability of your this compound stock solutions, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation and maintain the compound's activity over time.

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Important Considerations:

  • Aliquotting: To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]

  • Light and Air: Protect solutions from light by using amber vials or by wrapping containers in foil. To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

  • Solvent Choice: While DMSO is a common solvent for creating stock solutions, its stability can be affected by freeze-thaw cycles. Ensure you are using high-purity, anhydrous DMSO to avoid moisture absorption, which can dilute your stock solution over time.

Q2: How should I prepare working solutions of this compound for my experiments?

A2: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day to ensure reliable experimental results.[1] For in vitro assays, prepare the working solution by diluting the stock solution in your experimental buffer or media immediately before use.

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A3: Precipitation is a common issue with hydrophobic small molecules when diluted into aqueous solutions. This can occur immediately or after a period of incubation. Refer to the Troubleshooting Guide: Solution Precipitation below for a systematic approach to resolving this issue.

Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound solution?

A4: Yes, inconsistent experimental results and a loss of compound activity are common indicators of compound degradation. This can be influenced by factors such as storage conditions, solution age, and handling. To assess the stability of your solution, it is advisable to perform a stability test as outlined in the Experimental Protocols section.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a pyrazole (B372694) ring and a trifluoromethyl group, provides clues to potential instabilities.

  • Hydrolysis: Pyrazole derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[2]

  • Oxidation: The pyrazole ring is generally stable to oxidation, but other parts of the molecule could be susceptible.

  • Photodegradation: Exposure to light can induce photochemical degradation in complex organic molecules.

  • Defluorination: Trifluoromethyl groups are generally stable; however, under certain conditions, such as alkaline pH, spontaneous defluorination of trifluoromethylphenols has been observed.

Troubleshooting Guides

Guide 1: Solution Precipitation

Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common challenge. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.

G Troubleshooting Workflow for Inhibitor Precipitation start Precipitation Observed in Solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final working concentration. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No solution Precipitation Resolved reduce_concentration->solution optimize_dmso Optimize and validate max tolerable DMSO concentration for your cell line. check_dmso->optimize_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No optimize_dmso->solution optimize_dilution Improve dilution method: - Pre-warm media to 37°C. - Add stock solution dropwise while vortexing. - Use a serum-containing intermediate dilution step. check_dilution->optimize_dilution Directly into large volume check_stability Is the compound stable in the media? check_dilution->check_stability Optimized method optimize_dilution->solution perform_stability_test Perform a small-scale solubility and stability test (see Protocol 2). check_stability->perform_stability_test perform_stability_test->solution G Experimental Workflow for Stability Assessment prep_solution 1. Prepare a fresh solution of this compound at the desired concentration. t0_sample 2. Immediately take a Time 0 (T=0) aliquot. prep_solution->t0_sample store_solution 4. Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, RT, 37°C). prep_solution->store_solution analyze_t0 3. Analyze the T=0 sample by HPLC to establish the initial peak area (100% reference). t0_sample->analyze_t0 collect_samples 5. At specified time points (e.g., 24h, 48h, 1 week), collect additional aliquots. store_solution->collect_samples analyze_samples 6. Analyze the time-point samples by HPLC under the same conditions as T=0. collect_samples->analyze_samples calculate_stability 7. Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T=0 peak area. analyze_samples->calculate_stability G Elovl6 Signaling Pathway and Inhibition cluster_0 Fatty Acid Elongation cluster_1 Downstream Effects palmitate Palmitate (C16:0) elovl6 ELOVL6 palmitate->elovl6 stearate Stearate (C18:0) elovl6->stearate insulin_signaling Improved Insulin Signaling (Reduced DAG/PKCε) elovl6->insulin_signaling Inhibition leads to... vsmc_phenotype Modulation of VSMC Phenotype (via AMPK/KLF4) elovl6->vsmc_phenotype Inhibition leads to... inhibitor This compound inhibitor->elovl6

References

Potential off-target effects of ELOVL6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ELOVL6 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is ELOVL6 and why is it a therapeutic target?

A1: ELOVL6 (Elongation of Very Long Chain Fatty Acids Family Member 6) is a microsomal enzyme that plays a crucial role in lipid metabolism. Specifically, it catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids with 12, 14, and 16 carbons to 18-carbon fatty acids. Due to its involvement in various metabolic diseases, including type 2 diabetes, nonalcoholic steatohepatitis, and certain cancers, ELOVL6 has emerged as an attractive therapeutic target.[1][2]

Q2: What are the known on-target effects of ELOVL6 inhibition?

A2: Inhibition of ELOVL6 is expected to alter the cellular fatty acid composition. Specifically, a decrease in C18 fatty acids (stearic and oleic acid) and an accumulation of C16 fatty acids (palmitic and palmitoleic acid) is the primary on-target effect.[1] This alteration in the lipid profile can impact various cellular processes, including membrane fluidity, signaling pathways, and energy metabolism.

Q3: What are the potential off-target effects of ELOVL6 inhibitors?

A3: Potential off-target effects of ELOVL6 inhibitors can be broadly categorized into two types:

  • Cross-reactivity with other ELOVL family members: The human ELOVL family consists of seven members (ELOVL1-7), each with distinct substrate specificities. Due to structural similarities, inhibitors designed for ELOVL6 may also inhibit other ELOVL elongases to varying degrees.

  • Interaction with unrelated proteins: Small molecule inhibitors can sometimes bind to proteins other than their intended target, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes. These interactions can lead to unexpected cellular responses and potential toxicity.

Q4: How can I assess the selectivity of my ELOVL6 inhibitor?

A4: Assessing the selectivity of an ELOVL6 inhibitor is a critical step. A tiered approach is recommended:

  • Primary Screening against ELOVL Family: Test the inhibitor's activity against all other human ELOVL enzymes (ELOVL1-5 and 7) in biochemical assays to determine its selectivity within the ELOVL family.

  • Broad Off-Target Panel Screening: Screen the inhibitor against a broad panel of unrelated targets, such as those offered by commercial services (e.g., Eurofins SafetyScreen, Reaction Biology's InVEST44™ Panel). These panels typically include a wide range of kinases, GPCRs, ion channels, and other enzymes.[3]

  • Cell-Based Target Engagement Assays: Confirm on-target and potential off-target engagement in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[4]

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues and unexpected results that may arise during experiments with ELOVL6 inhibitors.

Issue 1: Unexpected Cellular Phenotype Not Explained by ELOVL6 Inhibition

You observe a cellular phenotype (e.g., unexpected cell death, changes in cell morphology, or altered signaling in a pathway unrelated to lipid metabolism) that cannot be readily explained by the known function of ELOVL6.

Potential Cause: This may be due to an off-target effect of your inhibitor.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (e.g., CETSA for ELOVL6) A->B C Perform Broad Off-Target Screening (e.g., Kinome Scan, Safety Panel) B->C If on-target engagement is confirmed H Phenotype may be a novel downstream effect of ELOVL6 inhibition B->H If phenotype persists with ELOVL6 knockdown/knockout D Identify Potential Off-Target 'Hits' C->D E Validate Off-Target Engagement (e.g., CETSA for off-target) D->E F Correlate Off-Target Activity with Phenotype (e.g., use a more selective inhibitor or siRNA for the off-target) E->F G Phenotype is likely due to an off-target effect F->G

Workflow for Investigating Unexpected Phenotypes.

Experimental Steps:

  • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is engaging with ELOVL6 in your cellular system at the concentrations used in your experiments.

  • Broad Off-Target Profiling: If on-target engagement is confirmed, screen your inhibitor against a broad off-target panel (e.g., a kinome scan or a safety panel covering diverse protein families).

  • Validate Off-Target Hits: For any significant "hits" from the screen, validate the interaction using a secondary assay, such as a dose-response biochemical assay or a CETSA for the specific off-target.

  • Establish Causality: To determine if the observed phenotype is due to the off-target interaction, use a more selective inhibitor for the off-target (if available) or use a genetic approach (e.g., siRNA or CRISPR) to knockdown the off-target and see if the phenotype is replicated.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

Your ELOVL6 inhibitor shows high potency in a biochemical assay (e.g., using isolated microsomes), but much lower potency in a cell-based assay.

Potential Causes & Troubleshooting:

Potential Cause Troubleshooting Steps
Poor Cell Permeability - Assess the inhibitor's physicochemical properties (LogP, polar surface area).- Perform a permeability assay (e.g., PAMPA).
Compound Efflux - Use cell lines with and without known efflux pump expression (e.g., P-gp).
Cellular Metabolism of the Inhibitor - Incubate the inhibitor with liver microsomes or hepatocytes and analyze for degradation products by LC-MS.
High Protein Binding in Culture Medium - Perform the cellular assay in serum-free or low-serum medium to assess the impact of serum proteins.
Issue 3: Altered Lipid Profile Different from Expected

Lipidomics analysis of cells treated with your ELOVL6 inhibitor shows changes in lipid species beyond the expected decrease in C18 and increase in C16 fatty acids.

Potential Causes & Troubleshooting:

Potential Cause Troubleshooting Steps
Cross-reactivity with other ELOVLs - Test your inhibitor's activity against other ELOVL family members (especially ELOVL1, 3, 5, and 7, which are involved in the elongation of longer fatty acids).
Indirect Effects on other Lipid Metabolism Enzymes - Analyze the expression and activity of other key lipid metabolism enzymes, such as fatty acid desaturases (SCDs) and other elongases, as the cell may be compensating for the ELOVL6 inhibition.
Off-target Inhibition of Other Lipogenic Enzymes - If broad off-target screening reveals hits on other metabolic enzymes, validate these interactions and investigate their impact on the lipid profile.

Quantitative Data Summary

The following tables summarize the selectivity of two example ELOVL6 inhibitors against other members of the ELOVL family, based on a computational analysis.

Table 1: Selectivity of ELOVL6 Inhibitor 'Compound A'

TargetIC50 (nM)Fold Selectivity vs. ELOVL6
ELOVL6 8.9 1
ELOVL1No measurable affinity> 1000
ELOVL2No measurable affinity> 1000
ELOVL333738
ELOVL5No measurable affinity> 1000

Table 2: Selectivity of ELOVL6 Inhibitor 'Compound B'

TargetIC50 (nM)Fold Selectivity vs. ELOVL6
ELOVL6 < 100 (approx.) 1
ELOVL1No measurable affinity> 100
ELOVL2No measurable affinity> 100
ELOVL3Decreased affinity (approx. 7-fold)7
ELOVL5No measurable affinity> 100

Note: Data for Compound B is approximated from the available literature.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of target engagement in a cellular environment.

G A 1. Cell Treatment: Incubate cells with inhibitor or vehicle control B 2. Heat Shock: Aliquot cells and heat at different temperatures A->B C 3. Cell Lysis: Lyse cells to release proteins B->C D 4. Separation of Soluble Fraction: Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification: Analyze soluble protein levels (e.g., Western Blot, ELISA) D->E F 6. Data Analysis: Plot soluble protein vs. temperature. A shift in the melting curve indicates target engagement E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

Brief Methodology:

  • Cell Treatment: Treat cultured cells with the ELOVL6 inhibitor at the desired concentration or with a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of ELOVL6 (or the potential off-target protein) using a specific antibody-based method like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to and stabilizing the target protein.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the on-target effect of ELOVL6 inhibitors on the cellular fatty acid profile.

G A 1. Cell Culture and Treatment: Grow cells and treat with ELOVL6 inhibitor B 2. Lipid Extraction: Extract total lipids from cells (e.g., using Folch method) A->B C 3. Saponification and Methylation: Convert fatty acids to fatty acid methyl esters (FAMEs) B->C D 4. GC-MS Analysis: Separate and identify FAMEs based on retention time and mass spectra C->D E 5. Data Analysis: Quantify the relative abundance of different fatty acids D->E

Workflow for Fatty Acid Analysis.

Brief Methodology:

  • Sample Preparation: After treating cells with the ELOVL6 inhibitor, harvest the cells and extract the total lipids.

  • Derivatization: Convert the fatty acids within the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically done by saponification followed by methylation.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and chain lengths, and then identified by their characteristic mass spectra.

  • Data Analysis: Integrate the peak areas for each identified FAME to determine the relative abundance of each fatty acid in the sample. Compare the fatty acid profiles of inhibitor-treated and control cells.

Signaling Pathways and Logical Relationships

Inhibition of ELOVL6 alters the balance of saturated and monounsaturated fatty acids, which can have downstream consequences on various signaling pathways.

G Inhibitor ELOVL6 Inhibitor ELOVL6 ELOVL6 Inhibitor->ELOVL6 Inhibits C18_FA C18 Fatty Acids (e.g., Stearate, Oleate) ELOVL6->C18_FA Elongates C16_FA C16 Fatty Acids (e.g., Palmitate) C16_FA->ELOVL6 Substrate ROS Reactive Oxygen Species (ROS) C16_FA->ROS Leads to increased Membrane Membrane Lipid Composition C18_FA->Membrane Signaling Downstream Signaling Pathways (e.g., AMPK, mTOR) Membrane->Signaling Modulates Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) Signaling->Phenotype Regulates ROS->Signaling Activates/Inhibits

On-Target Effects of ELOVL6 Inhibition on Cellular Pathways.

Description: Inhibition of ELOVL6 leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids. This shift can alter the composition of cell membranes and increase the production of reactive oxygen species (ROS). These changes, in turn, can modulate the activity of downstream signaling pathways such as the AMPK and mTOR pathways, ultimately affecting cellular phenotypes like proliferation and apoptosis.

References

How to minimize cytotoxicity of Elovl6-IN-4 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Elovl6-IN-4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6).[1] ELOVL6 is a microsomal enzyme that catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids to C18 fatty acids.[2] By inhibiting ELOVL6, this compound alters the cellular fatty acid composition, typically leading to an increase in C16 fatty acids (e.g., palmitate) and a decrease in C18 fatty acids (e.g., stearate (B1226849) and oleate).[3] This alteration in the lipid profile can impact various cellular processes, including membrane fluidity, signal transduction, and energy metabolism.[2][4]

Q2: What are the potential causes of this compound cytotoxicity in cell culture?

A2: Cytotoxicity associated with this compound can stem from several factors, primarily related to its on-target effect of inhibiting ELOVL6:

  • Alteration of Fatty Acid Pools: A significant shift in the ratio of saturated to monounsaturated fatty acids can induce cellular stress. An accumulation of saturated fatty acids like palmitate can lead to the production of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and activation of apoptotic pathways.

  • Disruption of Membrane Homeostasis: Cellular membranes require a specific composition of fatty acids to maintain their fluidity and integrity. Altering this composition can impair membrane function, affecting signaling and transport processes.

  • Off-Target Effects: Although this compound is reported to be selective, high concentrations may lead to off-target binding to other cellular proteins, causing unintended cytotoxic effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).

  • Inhibitor Instability: Degradation of the inhibitor in culture medium can lead to the formation of toxic byproducts.

Q3: How do I properly handle and store this compound to maintain its stability?

A3: Proper handling and storage are crucial for the efficacy and stability of this compound.

  • Storage of Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.

  • Solvent Choice: Use high-purity, anhydrous DMSO to prepare stock solutions. Be aware that hygroscopic DMSO can affect solubility.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound cytotoxicity.

Issue Potential Cause Recommended Solution
High levels of cell death observed at the reported effective concentration. Inhibitor concentration is too high for your specific cell line.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with a broad range of concentrations below and above the reported IC50.
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to observe the desired biological effect.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.
Inconsistent results or loss of inhibitor activity. Inhibitor degradation.Prepare fresh stock solutions and working dilutions. Ensure proper storage of the stock solution in aliquots at -20°C or -80°C.
Cell line variability.Different cell lines can have varying sensitivities to ELOVL6 inhibition due to differences in their metabolic pathways. It is crucial to optimize the protocol for each cell line.
Unexpected changes in cell morphology or phenotype. On-target effects of ELOVL6 inhibition.Inhibition of ELOVL6 can induce phenotypic changes in cells. For example, in vascular smooth muscle cells, it can induce cell cycle suppressors and reduce markers of the contractile phenotype. These changes may be an expected outcome of the treatment.
Off-target effects.Use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects. Consider using a structurally different ELOVL6 inhibitor as a control if available.

Quantitative Data Summary

Parameter Value Species Reference
IC50 (ELOVL6) 79 nMHuman
IC50 (ELOVL6) 94 nMMouse
IC50 (Elongation Index) 30 nMMouse Hepatocyte Cells (H2.35)
Selectivity >5 µM for ELOVL1, 2, 5; >10 µM for mouse ELOVL3Human, Mouse

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)

This protocol will help you determine the highest concentration of this compound that does not cause significant cytotoxicity in your cell line of interest.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight to allow the cells to attach.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to create a range of working concentrations (e.g., 1 nM to 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

    • Include a "no treatment" control with only cell culture medium.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the appropriate wells.

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or resazurin (B115843) reagent).

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells.

    • Plot the cell viability (%) against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • From this curve, you can determine the concentration that causes 50% inhibition of viability (IC50 for cytotoxicity) and select a non-toxic concentration for your future experiments.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_inhibitor Prepare serial dilutions of this compound and controls seed_cells->prepare_inhibitor treat_cells Treat cells with inhibitor dilutions and controls prepare_inhibitor->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, Resazurin) incubate->viability_assay read_plate Measure absorbance/fluorescence viability_assay->read_plate analyze_data Normalize data and plot dose-response curve read_plate->analyze_data determine_conc Determine optimal non-toxic concentration analyze_data->determine_conc

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway Potential Cytotoxicity Pathway of this compound cluster_fatty_acids Fatty Acid Metabolism cluster_cellular_stress Cellular Stress & Signaling inhibitor This compound elovl6 ELOVL6 inhibitor->elovl6 inhibition palmitate Palmitate (C16:0) elovl6->palmitate accumulation stearate Stearate (C18:0) elovl6->stearate elongation palmitate->elovl6 ros Increased ROS Production palmitate->ros ampk AMPK Activation ros->ampk apoptosis Apoptosis ampk->apoptosis

Caption: Signaling pathway of potential this compound cytotoxicity.

References

Addressing variability in in vivo efficacy of Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elovl6-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability and challenges encountered during in vivo experiments with this potent and selective ELOVL6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the long-chain fatty acid elongase 6 (ELOVL6).[1] ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[2][3] Specifically, it is involved in the conversion of palmitate (C16:0) to stearate (B1226849) (C18:0).[4] By inhibiting ELOVL6, this compound alters the fatty acid composition of cellular lipids, which can impact various downstream pathways, including membrane fluidity, lipid signaling, and energy metabolism.[2]

Q2: What are the reported IC50 values for this compound?

A2: The reported half-maximal inhibitory concentration (IC50) values for this compound are 79 nM for human ELOVL6 and 94 nM for mouse ELOVL6.

Q3: How selective is this compound for ELOVL6 over other elongase subtypes?

A3: this compound demonstrates excellent selectivity for ELOVL6 over other human ELOVL subtypes, including ELOVL1, -2, -3, and -5, as well as mouse ELOVL3.

Q4: What are the potential therapeutic applications of inhibiting ELOVL6?

A4: Inhibition of ELOVL6 is being explored for several therapeutic areas. Studies suggest it could be a target for type 2 diabetes, as ELOVL6 deficient mice are protected from high-fat-diet-induced insulin (B600854) resistance. Additionally, ELOVL6 inhibition has shown potential in cancer therapy, including pancreatic and bladder cancer, by reducing tumor growth and enhancing the efficacy of chemotherapy. It may also play a role in mitigating atherosclerosis and post-angioplasty restenosis.

Q5: How should this compound be stored?

A5: For long-term storage, the stock solution of this compound should be kept at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Troubleshooting Guide: Addressing In Vivo Efficacy Variability

Variability in in vivo efficacy is a common challenge in preclinical studies. Below are potential sources of variability when using this compound and corresponding troubleshooting suggestions.

Potential Issue Possible Cause Troubleshooting Suggestions
Suboptimal Compound Formulation - Precipitation of the compound in the vehicle. - Uneven suspension leading to inconsistent dosing. - Degradation of the compound in the formulation.- Ensure the recommended formulation protocol is followed precisely. - Visually inspect the formulation for any precipitation or phase separation before each administration. If observed, gentle heating and/or sonication may aid dissolution. - Prepare the working solution fresh daily to avoid degradation. - For studies lasting over half a month, carefully consider the stability of the chosen formulation.
Inconsistent Pharmacokinetic Profile - Variability in oral absorption between animals. - Differences in metabolic rates.- Ensure consistent administration technique (e.g., gavage volume, speed of administration). - Fast animals for a consistent period before dosing, as food can affect absorption. - Consider performing a pilot pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and bioavailability.
Animal Model-Specific Factors - Strain, age, or sex differences in ELOVL6 expression and activity. - Underlying health status of the animals. - Differences in gut microbiota which can influence metabolism.- Use a homogenous cohort of animals (same strain, age, and sex). - Ensure animals are healthy and free from infections that could alter metabolic processes. - Be aware that different mouse strains can have baseline differences in lipid metabolism.
Variable Target Engagement - Insufficient dose to achieve adequate inhibition of ELOVL6 in the target tissue. - Poor distribution of the inhibitor to the tissue of interest.- Confirm target engagement by measuring the fatty acid elongation index (e.g., the ratio of C18:0/C16:0) in the liver or other relevant tissues. - Perform a dose-response study to establish the optimal dose for your specific model and endpoint. Doses between 1-10 mg/kg have been reported to be effective in mice.
Endpoint Measurement Variability - Insensitive or variable assays for downstream effects. - Timing of endpoint measurement not aligned with the compound's pharmacodynamic effect.- Utilize robust and validated assays for measuring downstream effects (e.g., lipidomics, gene expression analysis of ELOVL6 targets). - Conduct a time-course experiment to determine the optimal time point for observing the desired biological effect after dosing.

Quantitative Data Summary

Parameter Value Species
IC50 79 nMHuman ELOVL6
IC50 94 nMMouse ELOVL6
In Vivo Efficacious Dose 1-10 mg/kg (oral)Mouse

Experimental Protocols

In Vivo Formulation Preparation (Oral Administration)

This protocol yields a clear solution of 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • The final concentration of this compound will be 2.5 mg/mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Note: It is recommended to prepare this working solution fresh for each day of dosing. For studies with a continuous dosing period exceeding half a month, the stability of this formulation should be carefully considered.

In Vivo Efficacy Assessment in Mice

Objective: To assess the in vivo efficacy of this compound by measuring the fatty acid elongation index in the liver.

Animals:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Randomly assign animals to vehicle and treatment groups.

  • Prepare the this compound formulation and vehicle control as described above.

  • Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle control via oral gavage once daily for the desired duration.

  • At the end of the treatment period, euthanize the animals and collect liver tissue.

  • Snap-freeze the liver samples in liquid nitrogen and store them at -80°C until analysis.

  • Extract total lipids from a portion of the liver tissue.

  • Perform fatty acid methyl ester (FAME) analysis using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of palmitic acid (C16:0) and stearic acid (C18:0).

  • Calculate the elongation index as the ratio of stearic acid to palmitic acid (C18:0/C16:0). A significant decrease in this ratio in the treated groups compared to the vehicle group indicates effective inhibition of ELOVL6.

Visualizations

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6 Activity cluster_downstream Downstream Effects SREBP1c SREBP1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 Upregulates c-MYC c-MYC c-MYC->ELOVL6 Upregulates Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) Altered Fatty Acid Composition Altered Fatty Acid Composition ELOVL6->Altered Fatty Acid Composition Palmitate (C16:0) Palmitate (C16:0) Palmitate (C16:0)->ELOVL6 This compound This compound This compound->ELOVL6 Inhibits Mitochondrial Function Mitochondrial Function Altered Fatty Acid Composition->Mitochondrial Function AMPK Activation AMPK Activation Altered Fatty Acid Composition->AMPK Activation Tumor Growth Inhibition Tumor Growth Inhibition Tumor Growth Inhibition->Altered Fatty Acid Composition Insulin Sensitivity Insulin Sensitivity Insulin Sensitivity->Altered Fatty Acid Composition

Caption: Simplified signaling pathway of ELOVL6 regulation and inhibition.

experimental_workflow Start Start Formulation Prepare this compound and Vehicle Formulations Start->Formulation Animal_Grouping Randomize Animals into Treatment and Vehicle Groups Formulation->Animal_Grouping Dosing Oral Administration (Once Daily) Animal_Grouping->Dosing Endpoint Tissue Collection (e.g., Liver) Dosing->Endpoint Analysis Lipid Extraction and FAME Analysis (GC-MS) Endpoint->Analysis Data_Interpretation Calculate Elongation Index (C18:0 / C16:0) Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for in vivo efficacy assessment.

troubleshooting_logic Variability Inconsistent In Vivo Efficacy Observed Check_Formulation Is the formulation clear and prepared fresh? Variability->Check_Formulation Check_Dosing Is the dosing technique consistent? Variability->Check_Dosing Check_Model Are animal model factors controlled? Variability->Check_Model Check_Target Is target engagement confirmed? Variability->Check_Target Solution_Formulation Optimize formulation protocol Check_Formulation->Solution_Formulation No Solution_Dosing Standardize dosing procedure Check_Dosing->Solution_Dosing No Solution_Model Ensure homogenous animal cohort Check_Model->Solution_Model No Solution_Target Perform dose-response and PK/PD studies Check_Target->Solution_Target No

Caption: Troubleshooting logic for addressing efficacy variability.

References

Technical Support Center: Optimizing Elovl6-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the selective ELOVL6 inhibitor, Elovl6-IN-4. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a rate-limiting enzyme that catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids.[1][2] By inhibiting ELOVL6, this compound effectively blocks the conversion of palmitate (C16:0) to stearate (B1226849) (C18:0).[3][4] This modulation of fatty acid composition impacts various cellular processes and signaling pathways.

Q2: What is the reported potency of this compound?

A2: this compound demonstrates high potency with IC50 values of 79 nM for human ELOVL6 and 94 nM for mouse ELOVL6.[5] In mouse hepatocyte cells (H2.35), it has an IC50 of 30 nM for reducing the fatty acid elongation index.

Q3: What are the common initial challenges when working with a new small molecule inhibitor like this compound?

A3: Common challenges include determining the optimal concentration and incubation time, ensuring inhibitor stability in culture media, and minimizing potential off-target effects or cellular toxicity. It is also crucial to ensure the complete solubilization of the inhibitor to achieve accurate and reproducible results.

Q4: How does inhibition of ELOVL6 affect cellular signaling?

A4: Inhibition of ELOVL6 alters the cellular balance of fatty acids, leading to an increase in palmitate and a decrease in oleate. These changes can induce reactive oxygen species (ROS) production, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then influence downstream targets such as Krüppel-like factor 4 (KLF4), p53, and p21, and reduce the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound incubation time.

Issue Possible Cause Suggested Solution
High Cell Death or Toxicity Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50.
Prolonged incubation time.Conduct a time-course experiment to identify the minimum duration required to observe the desired biological effect.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control.
Inconsistent or No Inhibitory Effect Suboptimal incubation time.The inhibitory effect may be transient or require a longer duration to become apparent. Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal incubation period.
Inhibitor degradation.Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Test the stability of this compound in your specific cell culture media. Stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C.
Insufficient inhibitor concentration.The effective concentration can be cell-type dependent. Perform a dose-response analysis to determine the EC50 in your experimental system.
Variability Between Replicates Incomplete solubilization of the inhibitor.Ensure complete dissolution of the inhibitor in the stock solvent before further dilution into culture media. Sonication may aid in dissolution.
Inconsistent cell seeding density or health.Maintain consistent cell culture practices, including cell passage number, seeding density, and ensuring cells are in a logarithmic growth phase.

Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration (Dose-Response)
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of 2x working concentrations in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the 2x working concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for a fixed, predetermined time (e.g., 24 hours).

  • Endpoint Analysis: Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the concentration at which toxicity is observed. Analyze relevant downstream markers (e.g., gene expression of ELOVL6 targets, protein phosphorylation) to determine the effective concentration for inhibition.

Protocol 2: Optimizing Incubation Time (Time-Course)
  • Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound (determined from the dose-response experiment).

  • Time-Point Collection: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) post-treatment.

  • Analysis: Analyze the desired endpoints at each time point. This could include:

    • mRNA expression: qPCR for ELOVL6 and its downstream targets.

    • Protein levels: Western blotting for ELOVL6, p-AMPK, etc.

    • Fatty acid analysis: Gas chromatography-mass spectrometry (GC-MS) to measure changes in palmitate and stearate levels.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Experiments

Cell TypeStarting Concentration RangeNotes
Mouse Hepatocytes (H2.35)30 nM - 300 nMBased on the reported IC50 of 30 nM for elongation index reduction.
Other Cell Lines10 nM - 1 µMA wider range is recommended for initial screening in novel cell lines.

Table 2: Example Time-Course Experiment Design

Time PointEndpoint 1: ELOVL6 mRNA Expression (qPCR)Endpoint 2: p-AMPK/AMPK Ratio (Western Blot)Endpoint 3: C18:0/C16:0 Ratio (GC-MS)
0 hr (Control)BaselineBaselineBaseline
2 hr
6 hr
12 hr
24 hr
48 hr

Visualizations

G cluster_0 Experimental Workflow: Incubation Time Optimization A 1. Determine Optimal Concentration (Dose-Response) B 2. Select Non-Toxic Concentration A->B C 3. Perform Time-Course Experiment (e.g., 2, 6, 12, 24, 48h) B->C D 4. Harvest Samples at Each Time Point C->D E 5. Analyze Endpoints (qPCR, Western, Metabolomics) D->E F 6. Identify Optimal Incubation Time E->F

Caption: Workflow for optimizing this compound incubation time.

G Elovl6_IN_4 This compound Elovl6 ELOVL6 Elovl6_IN_4->Elovl6 inhibition Stearate Stearate (C18:0) Elovl6->Stearate Palmitate Palmitate (C16:0) Palmitate->Elovl6 ROS ROS Palmitate->ROS increased levels lead to AMPK AMPK ROS->AMPK activates KLF4 KLF4 AMPK->KLF4 activates mTOR mTOR AMPK->mTOR inhibits Phenotypic_Changes Phenotypic Changes (e.g., reduced proliferation) KLF4->Phenotypic_Changes mTOR->Phenotypic_Changes

Caption: Simplified signaling pathway of Elovl6 inhibition.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ELOVL6 Inhibitors: Featuring Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6), a critical enzyme in lipid metabolism. The focus is on the performance of Elovl6-IN-4 relative to other known inhibitors, supported by experimental data to inform research and development decisions.

Introduction to ELOVL6 Inhibition

ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 species.[1] Dysregulation of ELOVL6 activity has been implicated in a range of metabolic diseases, including insulin (B600854) resistance, nonalcoholic fatty liver disease, and certain types of cancer.[1][2] As such, ELOVL6 has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide evaluates the efficacy of these compounds, with a particular focus on this compound.

Quantitative Comparison of ELOVL6 Inhibitors

The following table summarizes the in vitro potency of several ELOVL6 inhibitors based on their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

InhibitorTarget SpeciesIC50 (nM)Selectivity HighlightsReference
This compound Human79Highly selective over ELOVL1, ELOVL2, ELOVL3, and ELOVL5.[3]
Mouse94[3]
ELOVL6-IN-1 Mouse350Selective ELOVL6 inhibitor.
ELOVL6-IN-2 (Compound 37) Human8.9Potent and selective inhibitor. Weakly inhibits hELOVL3 (IC50 = 337 nM) and does not significantly inhibit hELOVL1, hELOVL2, and hELOVL5 (IC50 > 10 µM).
Mouse31
Compound A Human8.9Approximately 38-fold selectivity over ELOVL3. No measurable affinity for ELOVL1, 2, and 5.
Mouse-
Compound B (ELOVL6-IN-5) Human85Approximately 7-fold selectivity over ELOVL3. Displays >60-fold selectivity over ELOVL1, 2, 3, and 5.
Mouse38

In Vivo Efficacy

This compound has demonstrated potent in vivo activity. Oral administration to mice at doses ranging from 1-10 mg/kg resulted in a potent and dose-dependent suppression of the fatty acid elongation index in the liver. This indicates good oral bioavailability and target engagement in a physiological setting.

ELOVL6-IN-2 also shows potent in vivo efficacy, with oral administration of 0.1, 0.3, and 1 mg/kg in mice leading to a dose-proportional suppression of the elongation index in the liver.

Compound B has been shown to significantly reduce hepatic fatty acid composition in diet-induced obesity (DIO) and KKAy mouse models following chronic treatment.

Experimental Protocols

In Vitro ELOVL6 Enzyme Activity Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against ELOVL6.

Objective: To measure the IC50 value of a test compound against human or mouse ELOVL6.

Materials:

  • Microsomes prepared from cells overexpressing human or mouse ELOVL6.

  • [14C]-Palmitoyl-CoA (substrate).

  • Malonyl-CoA (co-substrate).

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2 and 1 mM DTT).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, malonyl-CoA, and the test compound at various concentrations (or DMSO for control).

  • Add the ELOVL6-containing microsomes to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-Palmitoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 2.5 M KOH).

  • Saponify the lipids by heating at 70°C for 60 minutes.

  • Acidify the reaction mixture with an acid (e.g., 5 M HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Measure the radioactivity of the elongated fatty acid products in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation of ELOVL6 Inhibitors in Mice

This protocol describes a general procedure for assessing the in vivo efficacy of ELOVL6 inhibitors in a mouse model.

Objective: To determine the effect of a test compound on the fatty acid elongation index in the liver of mice.

Animal Model:

  • Male C57BL/6J mice are commonly used. Diet-induced obesity models (e.g., high-fat diet-fed mice) or genetic models of obesity (e.g., KKAy mice) can also be employed.

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the test compound orally (p.o.) or via another appropriate route at various doses. A vehicle control group (e.g., 0.5% methylcellulose) should be included.

  • At a specified time point after administration (e.g., 2 hours), euthanize the mice.

  • Collect liver tissue and immediately freeze it in liquid nitrogen.

  • Extract total lipids from the liver samples.

  • Analyze the fatty acid composition of the liver lipids by gas chromatography-mass spectrometry (GC-MS).

  • Calculate the elongation index, typically as the ratio of C18:0/C16:0 (stearic acid/palmitic acid).

  • Compare the elongation index in the treated groups to the vehicle control group to determine the in vivo inhibitory effect.

Signaling Pathways and Experimental Workflows

The inhibition of ELOVL6 initiates a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ELOVL6 inhibition and a typical experimental workflow for evaluating ELOVL6 inhibitors.

ELOVL6_Signaling_Pathway ELOVL6 ELOVL6 Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA ROS Increased ROS ELOVL6->ROS Inhibition leads to PI3K_AKT PI3K-AKT Pathway ELOVL6->PI3K_AKT Influences Other_Pathways Other Signaling Pathways (e.g., E2F, G2M checkpoint) ELOVL6->Other_Pathways Influences Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Inhibitor This compound (or other inhibitor) Inhibitor->ELOVL6 AMPK AMPK Activation ROS->AMPK KLF4 KLF4 Upregulation AMPK->KLF4 mTOR mTOR Inhibition AMPK->mTOR p53_p21 p53 & p21 Upregulation KLF4->p53_p21 CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest Apoptosis Apoptosis p53_p21->Apoptosis mTOR->CellCycleArrest

Caption: Downstream signaling effects of ELOVL6 inhibition.

ELOVL6_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt IC50 IC50 Determination (Enzyme Assay) Lead_Opt->IC50 Animal_Model Animal Model Selection (e.g., DIO mice) IC50->Animal_Model Candidate Selection Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Tissue_Analysis Tissue Collection & Lipid Analysis Dosing->Tissue_Analysis Efficacy_Eval Efficacy Evaluation (Elongation Index) Tissue_Analysis->Efficacy_Eval

Caption: Experimental workflow for ELOVL6 inhibitor discovery and evaluation.

Conclusion

The available data indicates that several potent and selective ELOVL6 inhibitors have been developed. This compound is a potent inhibitor with an IC50 in the nanomolar range and has demonstrated in vivo efficacy. When compared to other inhibitors such as ELOVL6-IN-2 (Compound 37) and Compound A, it exhibits comparable potency. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative analysis. The intricate involvement of ELOVL6 in various signaling pathways, including AMPK/KLF4 and PI3K-AKT, underscores its importance as a therapeutic target and highlights the need for continued research in this area.

References

Validating ELOVL6 Inhibition: A Comparative Guide to Elovl6-IN-4 and ELOVL6 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific inhibitory effect of a pharmacological agent is paramount. This guide provides a comprehensive comparison of a potent and selective ELOVL6 inhibitor, Elovl6-IN-4, with the established genetic model of ELOVL6 knockout (KO) mice. By examining the biochemical and physiological outcomes in both models, we aim to provide a clear framework for validating the on-target effects of ELOVL6 inhibition.

The elongation of very long-chain fatty acids 6 (ELOVL6) is a critical enzyme in lipid metabolism, catalyzing the conversion of C16 fatty acids to C18 species.[1][2] Its role in various metabolic diseases has made it an attractive therapeutic target.[1][2][3] This guide will delve into the experimental data demonstrating the parallels between the pharmacological inhibition of ELOVL6 by this compound and the genetic ablation of the Elovl6 gene.

Performance Comparison: this compound vs. ELOVL6 KO

The primary validation of an inhibitor's efficacy lies in its ability to replicate the phenotype of a genetic knockout. Both this compound treatment and ELOVL6 gene deletion result in a characteristic shift in the fatty acid profile, marked by an accumulation of C16 fatty acids and a reduction in C18 fatty acids.

Biochemical Profile

This compound is a potent and selective inhibitor of both human and mouse ELOVL6, with IC50 values in the nanomolar range. This selectivity is crucial for minimizing off-target effects and ensuring that the observed phenotype is a direct result of ELOVL6 inhibition.

ParameterThis compoundAlternative Inhibitor (ELOVL6-IN-1)Alternative Inhibitor (Compound B)
Target Human ELOVL6Mouse ELOVL6Mammalian ELOVL6
IC50 79 nM350 nM-
Selectivity High selectivity over ELOVL1, -2, -3, and -5Selective for ELOVL6Selective for ELOVL6
Mechanism -Noncompetitive with malonyl-CoA and palmitoyl-CoA-
Physiological and Metabolic Effects

Studies in mouse models have demonstrated that both pharmacological inhibition and genetic knockout of ELOVL6 lead to significant metabolic changes, most notably an improvement in insulin (B600854) sensitivity.

ParameterThis compoundELOVL6 KO Mice
Hepatic Elongation Index Dose-dependent suppression in the liver of mice.-
Fatty Acid Profile -Increased C16:0 (palmitate) and C16:1 (palmitoleate); Decreased C18:0 (stearate) and C18:1 (oleate) in the liver.
Insulin Sensitivity -Protected from high-fat diet-induced insulin resistance.
Glucose Homeostasis -Reduced plasma insulin levels in response to a high-fat diet.

Experimental Validation Workflows

To validate the inhibitory effect of this compound, a series of experiments mirroring those used to characterize ELOVL6 KO mice are recommended.

Caption: Workflow for validating this compound's effect.

Signaling Pathways Affected by ELOVL6 Inhibition

The metabolic changes observed upon ELOVL6 inhibition are underpinned by alterations in key signaling pathways. ELOVL6 knockout has been shown to impact pathways involved in glucose and lipid metabolism, such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

A reduction in ELOVL6 activity leads to an altered fatty acid composition, which can trigger cellular stress responses and activate AMPK. Activated AMPK, in turn, can modulate the expression of genes involved in fatty acid oxidation and glucose uptake.

Caption: ELOVL6 inhibition signaling cascade.

Detailed Experimental Protocols

Reproducible and robust data are the cornerstones of scientific research. Below are detailed protocols for key experiments used to validate ELOVL6 inhibition.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of fatty acids from liver tissue.

  • Lipid Extraction:

    • Homogenize 50-100 mg of frozen liver tissue in a 2:1 chloroform:methanol solution.

    • Add a known amount of an internal standard (e.g., C17:0) for quantification.

    • Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Transesterification:

    • Resuspend the dried lipid extract in a solution of 2% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Add hexane (B92381) and water, vortex, and centrifuge to extract the FAMEs into the upper hexane layer.

  • GC-MS Analysis:

    • Inject the hexane layer containing FAMEs into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-225) for FAME separation.

    • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

Insulin Tolerance Test (ITT) in Mice

This protocol assesses whole-body insulin sensitivity.

  • Animal Preparation:

    • Fast mice for 4-6 hours with free access to water.

    • Record the baseline blood glucose level from a tail snip using a glucometer.

  • Insulin Administration:

    • Inject human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis:

    • Calculate the percentage of initial blood glucose at each time point. A greater and more sustained drop in blood glucose indicates higher insulin sensitivity.

Western Blot Analysis of ELOVL6 and Downstream Targets

This protocol is for detecting protein expression levels in liver tissue lysates.

  • Protein Extraction:

    • Homogenize liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ELOVL6 or a downstream target (e.g., phosphorylated AMPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Conclusion

The data presented here strongly support the use of this compound as a specific and effective tool for studying the physiological roles of ELOVL6. The remarkable concordance between the metabolic phenotype induced by this compound and that of ELOVL6 knockout mice provides a high degree of confidence in its on-target activity. This guide provides the necessary framework and detailed protocols for researchers to independently validate the inhibitory effects of this compound and further explore the therapeutic potential of targeting ELOVL6 in metabolic diseases.

References

Unveiling the Selectivity of Elovl6-IN-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and oncology, the selective inhibition of fatty acid elongase 6 (ELOVL6) presents a promising therapeutic strategy. This guide provides a detailed comparison of the cross-reactivity of a potent ELOVL6 inhibitor, Elovl6-IN-4, against other members of the ELOVL family, supported by experimental data and protocols.

This compound is a potent and orally active inhibitor of ELOVL6, an enzyme that plays a crucial role in the elongation of long-chain saturated and monounsaturated fatty acids.[1][2] This inhibitor has demonstrated significant potential in preclinical studies. A key aspect of its pharmacological profile is its selectivity, which is critical for minimizing off-target effects and ensuring a focused therapeutic action.

Comparative Inhibitory Activity of this compound

This compound exhibits high potency against both human and mouse ELOVL6. Crucially, it displays a remarkable degree of selectivity over other human ELOVL subtypes, including ELOVL1, ELOVL2, and ELOVL5, as well as mouse ELOVL3.[2] The following table summarizes the inhibitory concentrations (IC50) of this compound against various ELOVL family members.

Target EnzymeSpeciesIC50
ELOVL6 Human79 nM
ELOVL6 Mouse94 nM
ELOVL1Human>5 µM
ELOVL2Human>5 µM
ELOVL5Human>5 µM
ELOVL3Mouse>10 µM

Table 1: Inhibitory activity of this compound against ELOVL family members.[1][2]

The data clearly indicates a significant therapeutic window between the inhibition of ELOVL6 and other ELOVL family members, underscoring the high selectivity of this compound.

Experimental Protocol for Determining ELOVL Inhibitor Selectivity

The following protocol outlines a representative in vitro assay used to determine the inhibitory activity and selectivity of compounds like this compound against the ELOVL family of enzymes.

Objective: To determine the IC50 values of a test compound against various ELOVL enzyme isoforms.

Materials:

  • Recombinant human or mouse ELOVL enzymes (e.g., ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6)

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6)

  • [2-14C]-Malonyl-CoA (radiolabeled)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl2 and 1 mM dithiothreitol)

  • Test compound (this compound) at various concentrations

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific recombinant ELOVL enzyme, and the fatty acyl-CoA substrate.

  • Add the test compound (this compound) at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the enzymatic reaction by adding radiolabeled [2-14C]-malonyl-CoA.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding an acidic solution (e.g., 6 M HCl).

  • Extract the radiolabeled fatty acid products using an organic solvent (e.g., hexane).

  • Quantify the amount of radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ELOVL Enzyme, Acyl-CoA) add_cmpd Add this compound to Mix prep_mix->add_cmpd prep_cmpd Prepare Serial Dilutions of this compound prep_cmpd->add_cmpd start_rxn Initiate with [14C]-Malonyl-CoA add_cmpd->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn extract Extract Radiolabeled Products stop_rxn->extract quantify Scintillation Counting extract->quantify calculate Calculate % Inhibition quantify->calculate ic50 Determine IC50 calculate->ic50

Figure 1: Experimental workflow for assessing ELOVL inhibitor selectivity.

The Fatty Acid Elongation Pathway

The ELOVL family of enzymes are central to the de novo synthesis of long-chain and very-long-chain fatty acids. This pathway is a multi-step process occurring in the endoplasmic reticulum. ELOVL enzymes catalyze the initial and rate-limiting condensation step.

fatty_acid_elongation cluster_pathway Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL (e.g., ELOVL6) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER

Figure 2: The ELOVL-mediated fatty acid elongation pathway.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of Elovl6-IN-4, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for preclinical studies.

ELOVL6 Signaling Pathway

ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 species.[1] This process is a crucial component of de novo lipogenesis. The expression of the ELOVL6 gene is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate response element-binding protein (ChREBP).[2] Inhibition of ELOVL6 leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids, which in turn modulates downstream signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, and affects cellular processes like insulin (B600854) sensitivity and cell proliferation.

ELOVL6_Pathway cluster_upstream Upstream Regulators cluster_elovl6 ELOVL6-mediated Elongation cluster_downstream Downstream Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 activate transcription ChREBP ChREBP ChREBP->ELOVL6 activate transcription C18_FA Stearoyl-CoA (C18:0) Vaccenoyl-CoA (C18:1) ELOVL6->C18_FA Elongation Fatty_Acid_Comp Altered Fatty Acid Composition (↑ C16, ↓ C18) ELOVL6->Fatty_Acid_Comp C16_FA Palmitoyl-CoA (C16:0) Palmitoleoyl-CoA (C16:1) C16_FA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Elovl6_IN_4 This compound Elovl6_IN_4->ELOVL6 inhibits AMPK ↑ AMPK Activation Fatty_Acid_Comp->AMPK Insulin_Sensitivity Modulation of Insulin Sensitivity AMPK->Insulin_Sensitivity Cell_Proliferation ↓ Cell Proliferation AMPK->Cell_Proliferation

Caption: ELOVL6 Signaling Pathway and Site of Action for this compound.

In Vitro vs. In Vivo Activity of this compound

This compound demonstrates potent inhibitory activity against both human and mouse ELOVL6 in enzymatic assays. This in vitro potency translates to effective target engagement in cellular and in vivo models, as evidenced by the alteration of the fatty acid elongation index.

ParameterIn VitroIn Vivo
Target Human ELOVL6Mouse Liver ELOVL6
Metric IC50Elongation Index Suppression
Value 79 nM[3][4]Dose-dependent[3]
Target Mouse ELOVL6
Metric IC50
Value 94 nM
Cell-based Assay Mouse Hepatocyte (H2.35)
Metric IC50 (Elongation Index)
Value 30 nM
Animal Model Male C57BL/6J mice
Dosing 1-10 mg/kg, single oral dose

Comparison with Alternative ELOVL6 Inhibitors

Several other small molecule inhibitors of ELOVL6 have been described. The following table provides a comparison of their reported in vitro activities. Direct in vivo comparative efficacy data under identical experimental conditions is limited in the public domain.

CompoundTargetIC50
This compound Human ELOVL6 79 nM
Mouse ELOVL6 94 nM
ELOVL6-IN-1Mouse ELOVL6350 nM
ELOVL6-IN-2Mouse ELOVL634 nM
ELOVL6-IN-5 (Compound B)Not specifiedPotent inhibitor, specific IC50 not provided

Note on Selectivity: this compound exhibits excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and mouse ELOVL3.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized representation based on common practices for assessing ELOVL6 enzyme activity.

  • Preparation of Microsomes:

    • Homogenize liver tissue or cultured cells expressing ELOVL6 in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Reaction:

    • In a reaction tube, combine the microsomal preparation with a reaction buffer containing cofactors such as NADPH, and the substrate, radiolabeled malonyl-CoA.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the second substrate, for example, palmitoyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Detection of Product:

    • Terminate the reaction by adding a stop solution (e.g., a strong acid or base).

    • Extract the fatty acids using an organic solvent.

    • Separate the radiolabeled elongated fatty acid product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity of the product to determine the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation of ELOVL6 Inhibition

This protocol outlines a typical experimental workflow for assessing the in vivo efficacy of an ELOVL6 inhibitor.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Diet Standard or High-Fat Diet Acclimatization->Diet Grouping Randomization into Treatment Groups Diet->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Tissue_Collection Tissue Collection (e.g., Liver) Dosing->Tissue_Collection At specified time points Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction FA_Analysis Fatty Acid Analysis (e.g., GC-MS) Lipid_Extraction->FA_Analysis Elongation_Index Calculation of Elongation Index (C18:0/C16:0 ratio) FA_Analysis->Elongation_Index

Caption: General Experimental Workflow for In Vivo Evaluation of this compound.
  • Animal Model and Acclimatization:

    • Male C57BL/6J mice are commonly used.

    • Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.

  • Diet:

    • Animals may be maintained on a standard chow diet or a specific diet, such as a high-fat diet, to induce a particular metabolic phenotype.

  • Drug Administration:

    • This compound is formulated for oral administration.

    • Animals are dosed with the compound or a vehicle control at specified concentrations (e.g., 1, 3, and 10 mg/kg).

  • Tissue Collection and Lipid Analysis:

    • At a predetermined time after dosing, animals are euthanized, and the liver is collected.

    • Lipids are extracted from a portion of the liver using a method such as the Folch or Bligh-Dyer procedure.

    • The fatty acid composition of the lipid extract is determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

  • Calculation of Elongation Index:

    • The activity of ELOVL6 is assessed by calculating the ratio of the product (stearic acid, C18:0) to the substrate (palmitic acid, C16:0). A decrease in this ratio indicates inhibition of ELOVL6.

Disclaimer: The experimental protocols provided are generalized summaries and may require optimization for specific research needs. Researchers should refer to the primary literature for detailed methodologies.

References

A Head-to-Head Comparison of ELOVL6 Inhibitor Classes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, experimental validation, and signaling pathways of key ELOVL6 inhibitor classes.

The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a significant therapeutic target for a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease, as well as certain types of cancer.[1][2] ELOVL6 catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[3][4][5] Inhibition of this enzyme offers a promising strategy to modulate lipid metabolism and ameliorate disease pathology. This guide provides a head-to-head comparison of the major classes of ELOVL6 inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Key Performance Indicators of ELOVL6 Inhibitor Classes

Significant research has led to the discovery of several chemical scaffolds that potently and selectively inhibit ELOVL6. The most well-characterized classes include Indoledione derivatives and 2-Azabicyclo[2.2.2]octane derivatives. While other heterocyclic compounds, such as thiazole (B1198619) derivatives, have shown inhibitory activity against a range of enzymes, their specific and potent inhibition of ELOVL6 is less documented in publicly available research.

Here, we compare representative compounds from the two major classes based on their reported in vitro potency and in vivo efficacy.

Inhibitor ClassRepresentative CompoundTargetIC50 (nM)In Vivo Efficacy (Mouse Models)Key Findings & Limitations
Indoledione Derivatives Compound 37 (ELOVL6-IN-2)Human ELOVL68.9Potent, dose-proportional suppression of the fatty acid elongation index in the liver.Showed sustained plasma exposure and good liver penetrability. Moderate selectivity against mouse ELOVL3.
Compound AMouse ELOVL6350Reduced elongation index of liver lipids upon oral administration.Orally active and selective, but less potent than newer compounds.
2-Azabicyclo[2.2.2]octane Derivatives Compound 28aHuman ELOVL6221Orally available with demonstrated in vivo activity.Identified through high-throughput screening and subsequent optimization.
Compound BNot SpecifiedNot SpecifiedShowed significant reduction in hepatic fatty acid composition in DIO and KKAy mice.Profiled as a pharmacological tool, but specific IC50 and pharmacokinetic data are not readily available in the cited literature.

Signaling Pathway of ELOVL6 in Lipid Metabolism

ELOVL6 plays a pivotal role in the de novo synthesis of long-chain fatty acids. Its expression is transcriptionally regulated by sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. Downstream, the products of ELOVL6-mediated elongation, stearoyl-CoA and oleoyl-CoA, are essential components for the synthesis of various complex lipids, including triglycerides, phospholipids, and cholesterol esters. Inhibition of ELOVL6 alters the cellular fatty acid profile, leading to an accumulation of C16 fatty acids and a reduction in C18 fatty acids. This shift can impact membrane fluidity, lipid signaling, and overall cellular metabolism, which is linked to improvements in insulin sensitivity.

ELOVL6_Pathway cluster_upstream Upstream Regulators cluster_elovl6 ELOVL6 Catalysis cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 Transcriptional Activation Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA Elongation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Complex_Lipids Complex Lipid Synthesis (Triglycerides, Phospholipids) Stearoyl_CoA->Complex_Lipids Metabolic_Outcomes Altered Cellular Metabolism & Improved Insulin Sensitivity Complex_Lipids->Metabolic_Outcomes Inhibitors Indolediones 2-Azabicyclo[2.2.2]octanes Inhibitors->ELOVL6 Inhibition

Caption: ELOVL6 Signaling Pathway and Point of Inhibition.

Experimental Protocols

A standardized set of assays is crucial for the consistent evaluation and comparison of ELOVL6 inhibitors. Below are detailed methodologies for key experiments.

In Vitro ELOVL6 Enzyme Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of a compound on ELOVL6 enzyme activity.

Materials:

  • Liver microsomes (from human or mouse)

  • [14C]-Palmitoyl-CoA (substrate)

  • Malonyl-CoA (co-substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, liver microsomes, and the NADPH regenerating system.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding a mixture of [14C]-Palmitoyl-CoA and Malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid or base).

  • Extract the radiolabeled fatty acids using an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Quantify the amount of elongated [14C]-stearate product by liquid scintillation counting.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Fatty Acid Analysis (Gas Chromatography-Mass Spectrometry)

This method quantifies the changes in cellular fatty acid composition following inhibitor treatment.

Materials:

  • Cultured cells (e.g., hepatocytes)

  • Test compound

  • Internal standard (e.g., C17:0 fatty acid)

  • Methanol with 2.5% H2SO4 (for transesterification)

  • Hexane

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Culture cells to a desired confluency and treat with the test compound or vehicle for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and wash with PBS.

  • Perform lipid extraction from the cell pellet using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Add the internal standard to the lipid extract.

  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with methanolic H2SO4 at a high temperature (e.g., 80°C).

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS. The different FAMEs will separate based on their retention times, and the mass spectrometer will confirm their identity.

  • Quantify the abundance of each fatty acid relative to the internal standard. Calculate the elongation index (e.g., the ratio of C18:0 to C16:0).

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the therapeutic potential of an ELOVL6 inhibitor in a relevant disease model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Control diet (standard chow)

  • Test compound formulated for oral administration

  • Vehicle control

  • Equipment for oral gavage, blood collection, and glucose measurement

Procedure:

  • Induce obesity and insulin resistance in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

  • Randomize the HFD-fed mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).

  • Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the study.

  • At the end of the treatment period, perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Collect terminal blood and tissue samples (e.g., liver, adipose tissue) for analysis of fatty acid composition, gene expression, and histological examination.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel ELOVL6 inhibitor.

ELOVL6_Inhibitor_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Lead_ID->Enzyme_Assay Cell_Assay Cell-Based Assay (Fatty Acid Profiling) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., DIO Mouse Model) PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Candidate Clinical Candidate Selection Tox_Studies->Candidate

Caption: ELOVL6 Inhibitor Discovery and Development Workflow.

Conclusion

The development of potent and selective ELOVL6 inhibitors represents a promising avenue for the treatment of metabolic diseases. The Indoledione and 2-Azabicyclo[2.2.2]octane classes have demonstrated significant potential in preclinical studies. Future research should focus on direct head-to-head comparisons of lead compounds from different chemical series, including comprehensive pharmacokinetic and pharmacodynamic profiling. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel ELOVL6 inhibitors, facilitating the identification of clinical candidates with optimal therapeutic profiles.

References

Confirming the On-Target Effects of Elovl6-IN-4 Through Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Pharmacological vs. Genetic Inhibition

The on-target effects of a chemical probe like Elovl6-IN-4 can be rigorously confirmed by comparing its phenotypic consequences to those induced by genetic ablation of the target protein. The following tables summarize the quantitative data from studies utilizing either this compound or genetic knockdown/knockout of the ELOVL6 gene.

Table 1: Potency and Selectivity of this compound

CompoundTargetIC50 (nM)SelectivityReference
This compoundHuman ELOVL679Excellent selectivity over human ELOVL1, -2, -3, and -5[3]
Mouse ELOVL694Excellent selectivity over mouse ELOVL3[3]
Mouse Hepatocyte Elongation Index30-[3]

Table 2: Comparison of Phenotypic Effects of ELOVL6 Inhibition

Experimental ApproachKey Phenotypic EffectQuantitative MeasurementCell/Animal ModelReference
Pharmacological Inhibition (this compound) Reduced Fatty Acid ElongationDose-dependent suppression of the elongation index in the liverMice
Decreased Cell ProliferationInhibition of proliferation in PDAC cell linesPancreatic Ductal Adenocarcinoma (PDAC) cells
Decreased Cell MigrationInhibition of migration in PDAC cell linesPancreatic Ductal Adenocarcinoma (PDAC) cells
Genetic Inhibition (siRNA Knockdown) Suppressed Cell GrowthSignificant suppression of cell growth in vitroFGFR3-mutant Bladder Cancer cells
Reduced VSMC ProliferationReduced DNA synthesis ([³H]thymidine incorporation) to 66% of controlHuman Aortic Smooth Muscle Cells (HASMC)
Impaired Mitochondrial RespirationLower mitochondrial complex I and II protein levelsFGFR3-mutant Bladder Cancer cells
Genetic Inhibition (Gene Knockout) Protection from Diet-Induced Insulin (B600854) ResistanceImproved insulin sensitivity despite hepatosteatosis and obesityElovl6-/- Mice
Altered Fatty Acid CompositionChanges in cellular fatty acid compositionElovl6-/- Mice
Inhibited Neointima FormationMarkedly inhibited neointima formation after wire injuryElovl6-/- Mice

The congruence of the phenotypic outcomes observed with both this compound treatment and genetic silencing of ELOVL6 provides strong evidence for the inhibitor's on-target activity. Both approaches lead to a reduction in cell proliferation and alterations in lipid metabolism, consistent with the known function of ELOVL6.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro ELOVL6 Inhibition Assay
  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with an expression vector for human ELOVL6.

  • Microsome Preparation: Post-transfection, cells are harvested, homogenized, and microsomes are isolated by differential centrifugation.

  • Enzyme Assay: The ELOVL6 enzyme reaction is performed in a buffer containing the microsomal fraction, malonyl-CoA (with a radiolabeled tracer like [2-¹⁴C]malonyl-CoA), and a fatty acid substrate (e.g., palmitoyl-CoA).

  • Inhibitor Treatment: The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (DMSO).

  • Lipid Extraction and Analysis: The reaction is stopped, and total lipids are extracted. The incorporation of the radiolabel into the elongated fatty acid product is quantified using scintillation counting.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

siRNA-Mediated Knockdown of ELOVL6
  • Cell Seeding: Human Aortic Smooth Muscle Cells (HASMCs) are seeded in appropriate culture plates to achieve 50-60% confluency at the time of transfection.

  • Transfection: Cells are transfected with either a small interfering RNA (siRNA) specifically targeting ELOVL6 mRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent.

  • Gene Expression Analysis: After 48-72 hours post-transfection, total RNA is extracted, and the efficiency of ELOVL6 knockdown is confirmed by quantitative real-time PCR (qRT-PCR). Protein knockdown is confirmed by Western blotting.

  • Phenotypic Assays: Transfected cells are then used for downstream phenotypic assays, such as cell proliferation assays (e.g., BrdU incorporation or cell counting), migration assays (e.g., wound healing or transwell assays), or metabolic analyses.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams are provided to illustrate the logical flow of the validation process and the underlying biological pathway.

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach This compound This compound Treat Cells/Animals Treat Cells/Animals This compound->Treat Cells/Animals Phenotypic Outcome A Phenotypic Outcome A Treat Cells/Animals->Phenotypic Outcome A Comparison Comparison Phenotypic Outcome A->Comparison ELOVL6 siRNA/shRNA or CRISPR-Cas9 ELOVL6 siRNA/shRNA or CRISPR-Cas9 Knockdown/Knockout of ELOVL6 Knockdown/Knockout of ELOVL6 ELOVL6 siRNA/shRNA or CRISPR-Cas9->Knockdown/Knockout of ELOVL6 Phenotypic Outcome B Phenotypic Outcome B Knockdown/Knockout of ELOVL6->Phenotypic Outcome B Phenotypic Outcome B->Comparison On-Target Effect Confirmed On-Target Effect Confirmed Comparison->On-Target Effect Confirmed If A ≈ B

Caption: Experimental workflow for confirming on-target effects.

G cluster_effects Downstream Cellular and Physiological Effects SREBP-1c SREBP-1c ELOVL6 Gene ELOVL6 Gene SREBP-1c->ELOVL6 Gene Upregulates ELOVL6 Enzyme ELOVL6 Enzyme ELOVL6 Gene->ELOVL6 Enzyme Translates to Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6 Enzyme->Stearoyl-CoA (C18:0) Catalyzes Elongation Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0)->ELOVL6 Enzyme Substrate Downstream Effects Downstream Effects Stearoyl-CoA (C18:0)->Downstream Effects Impacts This compound This compound This compound->ELOVL6 Enzyme Inhibits Lipid Composition Lipid Composition Membrane Fluidity Membrane Fluidity Cell Signaling Cell Signaling Gene Expression Gene Expression

Caption: ELOVL6 signaling pathway and point of inhibition.

Conclusion

The available data strongly supports that this compound is a specific and potent inhibitor of ELOVL6. The phenotypic outcomes of pharmacological inhibition with this compound closely mimic those of genetic ablation of the ELOVL6 gene. This concordance provides a high degree of confidence that the observed effects of this compound are on-target. For researchers investigating the role of ELOVL6 in health and disease, this compound serves as a valuable and validated chemical tool. The use of genetic controls, such as siRNA knockdown or knockout models, remains the gold standard for target validation in parallel with pharmacological inhibitor studies.

References

Evaluating the Specificity of Elovl6-IN-4 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of fatty acid elongase 6 (ELOVL6) presents a promising therapeutic avenue for a range of metabolic diseases. This guide provides a comparative analysis of Elovl6-IN-4, a potent and selective inhibitor of ELOVL6, against other known inhibitors. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows to aid in the comprehensive evaluation of this compound for research and drug development purposes.

Performance Comparison of ELOVL6 Inhibitors

InhibitorTargetIC50 (nM)Source
This compound Human ELOVL6 79 --INVALID-LINK--[1][2][3]
Mouse ELOVL6 94 --INVALID-LINK--[1][2]
Mouse Hepatocyte Cells (Elongation Index) 30 --INVALID-LINK--
ELOVL6-IN-1Mouse ELOVL6350--INVALID-LINK--
ELOVL6-IN-2Mouse ELOVL634--INVALID-LINK--
Compound AELOVL68.9--INVALID-LINK--
Compound BELOVL6Not explicitly stated, but described as potent--INVALID-LINK--

Note: The IC50 values for Compound A are derived from a computational study and may not be directly comparable to the biochemically determined values for the other inhibitors.

This compound demonstrates excellent selectivity over other human ELOVL subtypes, including ELOVL1, -2, -3, and -5, as well as mouse ELOVL3. Similarly, a computational analysis of "Compound A" showed a 38-fold selectivity for ELOVL6 over ELOVL3.

Experimental Protocols

To ensure the robust evaluation of ELOVL6 inhibitors, standardized and well-defined experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize the specificity and potency of compounds like this compound.

Biochemical Assay for ELOVL6 Activity

This protocol is adapted from methodologies used to assess the enzymatic activity of ELOVL6 in microsomal preparations.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against ELOVL6.

Materials:

  • Liver microsomes from wild-type or ELOVL6-overexpressing cells.

  • [14C]palmitoyl-CoA (substrate).

  • Malonyl-CoA (co-substrate).

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl2, 1 mM DTT, and 0.1% Triton X-100).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, malonyl-CoA, and the test inhibitor at the desired concentration.

  • Add 50 µg of microsomal proteins to the reaction mixture.

  • Initiate the reaction by adding [14C]palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 2.5 M KOH in 75% ethanol).

  • Saponify the lipids by heating at 65°C for 1 hour.

  • Acidify the mixture by adding an acid (e.g., 5 M HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the organic solvent and resuspend the fatty acid residue in a suitable solvent.

  • Measure the radioactivity of the elongated fatty acid product using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.

Objective: To confirm that the test compound binds to ELOVL6 in intact cells.

Materials:

  • Cell line expressing ELOVL6 (e.g., HepG2).

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., this compound).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Antibodies against ELOVL6 and a loading control protein (e.g., GAPDH).

  • SDS-PAGE and Western blotting reagents and equipment.

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the protein levels of ELOVL6 and the loading control in the soluble fraction by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the amount of soluble ELOVL6 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approaches for evaluating this compound, the following diagrams are provided.

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_elovl6 ELOVL6-mediated Elongation cluster_downstream Downstream Effects SREBP-1c SREBP-1c Palmitate (C16:0) Palmitate (C16:0) SREBP-1c->Palmitate (C16:0) promotes expression of Carbohydrates Carbohydrates Carbohydrates->SREBP-1c activates Stearate (C18:0) Stearate (C18:0) Palmitate (C16:0)->Stearate (C18:0) ELOVL6 Changes in Fatty Acid Composition Changes in Fatty Acid Composition Stearate (C18:0)->Changes in Fatty Acid Composition This compound This compound This compound->Palmitate (C16:0) Cellular Processes VSMC Phenotype Insulin (B600854) Signaling Changes in Fatty Acid Composition->Cellular Processes Experimental_Workflow_Specificity cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Inhibitor_Screening Primary Screen (e.g., ELOVL6 activity assay) IC50_Determination IC50 Determination Inhibitor_Screening->IC50_Determination Target_Engagement Target Engagement (e.g., CETSA) Inhibitor_Screening->Target_Engagement Selectivity_Profiling Selectivity Profiling (vs. other ELOVL subtypes) IC50_Determination->Selectivity_Profiling Cellular_Potency Cellular Potency (e.g., Fatty Acid Analysis) Target_Engagement->Cellular_Potency Off_Target_Screening Off-Target Profiling (e.g., Kinase Panel Screen) Cellular_Potency->Off_Target_Screening

References

Benchmarking Elovl6-IN-4 Against siRNA-Mediated ELOVL6 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulation of fatty acid metabolism is a critical area of research with implications for numerous diseases, including metabolic disorders and cancer. Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a key enzyme in this pathway, catalyzing the rate-limiting step in the elongation of C16 fatty acids to C18 fatty acids. Consequently, the inhibition of ELOVL6 is a promising therapeutic strategy. This guide provides an objective comparison of two primary methods for inhibiting ELOVL6 function: the small molecule inhibitor Elovl6-IN-4 and siRNA-mediated knockdown. This comparison is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies.

At a Glance: this compound vs. siRNA

FeatureThis compound (Small Molecule Inhibitor)siRNA-Mediated Knockdown
Mechanism of Action Direct, competitive, or non-competitive inhibition of the ELOVL6 enzyme's catalytic activity.[1]Post-transcriptional gene silencing by targeting and degrading ELOVL6 mRNA.
Target ELOVL6 protein.ELOVL6 messenger RNA (mRNA).
Mode of Delivery Direct addition to cell culture media or oral administration in animal models.[1]Transfection (e.g., using lipid-based reagents) or viral vector-mediated delivery.[2][3]
Onset of Action Rapid, typically within minutes to hours.Slower, requires time for mRNA degradation and subsequent protein depletion (typically 24-72 hours).[2]
Duration of Effect Dependent on compound stability, metabolism, and clearance. Requires continuous presence for sustained inhibition.Transient, with the effect lasting for several days depending on cell division and siRNA stability.
Specificity Potential for off-target effects on other proteins, particularly those with similar binding pockets.Potential for off-target gene silencing due to partial sequence complementarity.
Reversibility Generally reversible upon removal of the compound.Not readily reversible within the duration of the experiment.

Quantitative Performance Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and siRNA in downregulating ELOVL6 function. It is important to note that this data is collated from different studies and not from a direct head-to-head comparison in a single experimental system. Therefore, direct comparisons should be made with caution.

Table 1: Efficacy of this compound
ParameterValueSpeciesSystemReference
IC₅₀79 nMHuman ELOVL6In vitro
IC₅₀94 nMMouse ELOVL6In vitro
IC₅₀0.350 µMMouse ELOVL6In vitro

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Efficacy of siRNA-Mediated ELOVL6 Knockdown
Cell LinesiRNA ConcentrationDuration% mRNA ReductionReference
HT-29 (colorectal cancer)5 pmol per well72 hours~75%
WiDr (colorectal cancer)5 pmol per well72 hoursNot specified
CCD-841-CoN (normal colon)5 pmol per well72 hours~61%
2427PT (lung SCC)Not specified72 hours>85%

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided.

ELOVL6_Signaling_Pathway ELOVL6 Signaling Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6-Mediated Elongation cluster_downstream Downstream Effects SREBP-1c SREBP-1c ELOVL6 ELOVL6 SREBP-1c->ELOVL6 Transcriptionally activates Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Catalyzes elongation Fatty Acid Composition Fatty Acid Composition Stearoyl-CoA (C18:0)->Fatty Acid Composition Lipid Synthesis Lipid Synthesis Fatty Acid Composition->Lipid Synthesis Cellular Processes Cellular Processes Lipid Synthesis->Cellular Processes Inhibition_Mechanisms Mechanisms of ELOVL6 Inhibition cluster_gene_expression Gene Expression cluster_protein_function Protein Function ELOVL6 Gene (DNA) ELOVL6 Gene (DNA) Transcription Transcription ELOVL6 Gene (DNA)->Transcription ELOVL6 mRNA ELOVL6 mRNA Translation Translation ELOVL6 mRNA->Translation Transcription->ELOVL6 mRNA ELOVL6 Protein (Enzyme) ELOVL6 Protein (Enzyme) Fatty Acid Elongation Fatty Acid Elongation ELOVL6 Protein (Enzyme)->Fatty Acid Elongation Translation->ELOVL6 Protein (Enzyme) siRNA siRNA siRNA->ELOVL6 mRNA Binds and induces degradation This compound This compound This compound->ELOVL6 Protein (Enzyme) Binds and inhibits activity Experimental_Workflow General Experimental Workflow cluster_inhibitor This compound cluster_sirna siRNA Knockdown cluster_analysis Downstream Analysis Cell Culture 1 Seed Cells Treatment 1 Add this compound to media Cell Culture 1->Treatment 1 Incubation Incubate for defined period Treatment 1->Incubation Cell Culture 2 Seed Cells Transfection Transfect with ELOVL6 siRNA Cell Culture 2->Transfection Transfection->Incubation Harvesting Harvest Cells/Tissues Incubation->Harvesting Analysis - qPCR (mRNA levels) - Western Blot (protein levels) - Fatty Acid Profiling - Phenotypic Assays Harvesting->Analysis

References

Comparative analysis of the metabolic effects of different ELOVL6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Elongase of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a significant therapeutic target in the study of metabolic diseases. By catalyzing the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts, ELOVL6 plays a pivotal role in shaping the cellular lipidome. This guide provides a comparative analysis of different ELOVL6 inhibitors, summarizing their metabolic effects with supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to ELOVL6 and its Inhibition

ELOVL6 is a microsomal enzyme primarily expressed in lipogenic tissues like the liver and adipose tissue.[1][2] Its activity is crucial for maintaining the balance between different fatty acid species, which in turn affects membrane fluidity, lipid signaling, and overall metabolic homeostasis. Inhibition of ELOVL6 has been explored as a potential strategy to ameliorate conditions such as insulin (B600854) resistance and type 2 diabetes. The primary mechanism of action of ELOVL6 inhibitors is the blockade of the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1n-7) to stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1n-9), respectively.[3][4] This leads to a characteristic shift in the cellular fatty acid profile, with an accumulation of C16 fatty acids and a reduction in C18 species.[3]

This guide will focus on a comparative analysis of both genetic and chemical inhibition of ELOVL6, drawing upon data from knockout mouse models and specific small molecule inhibitors identified in the literature as "Compound A" and "Compound B".

Comparative Efficacy of ELOVL6 Inhibitors

The metabolic consequences of ELOVL6 inhibition present a complex picture, with some studies suggesting beneficial effects on insulin sensitivity, while others report a lack of improvement despite effective enzyme inhibition.

Genetic Inhibition (ELOVL6 Knockout Mice)

Studies utilizing ELOVL6 knockout (Elovl6-/-) mice have provided foundational insights into the physiological role of this enzyme. In models of diet-induced obesity, Elovl6-/- mice were found to be protected from insulin resistance, a phenomenon attributed to the restoration of hepatic insulin receptor substrate-2 (IRS-2) and subsequent Akt phosphorylation. Furthermore, in leptin receptor-deficient db/db mice, a model for type 2 diabetes, genetic deletion of Elovl6 led to significant improvements in hyperglycemia and an adaptive increase in insulin secretion. These positive outcomes were observed despite the persistence of obesity and hepatic steatosis in some models, suggesting that the alteration in fatty acid composition itself is a key determinant of improved metabolic health.

Chemical Inhibitors: Compound A and Compound B

Two notable chemical inhibitors of ELOVL6, an indoledione compound referred to as "Compound A" and a subsequent, more pharmacologically profiled "Compound B", have been described.

Compound B has been characterized as a potent and selective inhibitor of both human and mouse ELOVL6, with IC50 values of 85 nM and 38 nM, respectively. In vivo studies with Compound B in diet-induced obesity (DIO) and KKAy mice demonstrated effective inhibition of ELOVL6 activity in the liver, evidenced by a significant reduction in the C18/C16 fatty acid ratio. However, in contrast to the findings in knockout mice, chronic treatment with Compound B did not lead to an improvement in insulin resistance in these animal models.

Information regarding the specific metabolic effects of Compound A is less detailed in the available literature, though it is identified as the precursor to the more optimized Compound B. Computational analyses have been performed on both compounds to understand their binding modes and selectivity for ELOVL6 over other elongase family members.

The discrepancy in the metabolic outcomes between genetic and chemical inhibition highlights the complexity of targeting ELOVL6 and suggests that factors beyond simple enzyme inhibition, such as developmental compensation in knockout models or off-target effects of small molecules, may play a role.

Data Presentation: Quantitative Effects of ELOVL6 Inhibition

The following tables summarize the available quantitative data on the effects of different ELOVL6 inhibitors on key metabolic parameters.

Table 1: In Vitro Inhibitory Activity of ELOVL6 Inhibitors

InhibitorTargetIC50 (nM)
Compound BHuman ELOVL685
Compound BMouse ELOVL638
ELOVL6-IN-2Mouse ELOVL634
ELOVL6-IN-4Human ELOVL679
This compoundMouse ELOVL694

Table 2: Metabolic Effects of Genetic ELOVL6 Inhibition in db/db Mice

Parameterdb/db;Elovl6+/+db/db;Elovl6-/-
Blood Glucose (mg/dL)~550~350
Plasma Insulin (ng/mL)~4.0~7.5
HbA1c (%)~11.5~8.0

Data adapted from studies on 12-week-old mice.

Table 3: Effects of ELOVL6 Inhibition on Hepatic Fatty Acid Composition

Fatty AcidGenetic Inhibition (Elovl6-/-) vs. Wild-TypeChemical Inhibition (Compound B)
Palmitate (C16:0)IncreasedIncreased
Palmitoleate (C16:1n-7)IncreasedIncreased
Stearate (C18:0)DecreasedDecreased
Oleate (C18:1n-9)DecreasedDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of ELOVL6 inhibitors.

In Vivo Insulin Tolerance Test (ITT)

Objective: To assess peripheral insulin sensitivity.

Procedure:

  • Mice are fasted for 4-6 hours prior to the test.

  • A baseline blood glucose measurement is taken from the tail vein.

  • Insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.

  • Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • The rate of glucose clearance is indicative of insulin sensitivity.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose disposal and insulin secretion.

Procedure:

  • Mice are fasted overnight (approximately 16 hours).

  • A baseline blood glucose measurement is taken.

  • A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.

  • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Plasma insulin levels can also be measured at these time points from collected blood samples.

Tissue Lipid Extraction and Fatty Acid Analysis by Gas Chromatography (GC)

Objective: To determine the fatty acid composition of tissues.

Procedure:

  • Lipid Extraction: Tissues (e.g., liver) are homogenized and lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1 v/v), following methods based on Folch or Bligh-Dyer procedures.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as 5% H2SO4 in methanol.

  • GC Analysis: The resulting FAMEs are dissolved in a suitable solvent (e.g., hexane) and injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The relative abundance of each fatty acid is determined by comparing the peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the study of ELOVL6 inhibitors, the following diagrams have been generated using the DOT language.

ELOVL6_Insulin_Signaling cluster_inhibition ELOVL6 Inhibition cluster_fatty_acids Fatty Acid Metabolism cluster_signaling Insulin Signaling Cascade cluster_resistance Insulin Resistance Pathway ELOVL6_Inhibitor ELOVL6 Inhibitor ELOVL6 ELOVL6 ELOVL6_Inhibitor->ELOVL6 inhibits C18_FA C18 Fatty Acids (Stearate, Oleate) ELOVL6->C18_FA elongates C16_FA C16 Fatty Acids (Palmitate, Palmitoleate) C16_FA->ELOVL6 Akt Akt C16_FA->Akt Genetic inhibition may improve signaling DAG Diacylglycerol (DAG) C18_FA->DAG contributes to Insulin_Receptor Insulin Receptor IRS2 IRS-2 Insulin_Receptor->IRS2 phosphorylates PI3K PI3K IRS2->PI3K activates PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 PKC PKCε DAG->PKC activates PKC->IRS2 inhibits

Caption: ELOVL6 Inhibition and its Impact on Insulin Signaling Pathways.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Animal Studies Inhibitor_Screening Inhibitor Screening (IC50 Determination) Cell_Culture Cell Culture Experiments (e.g., Hepatocytes) Inhibitor_Screening->Cell_Culture Animal_Model Animal Model Selection (e.g., DIO mice, db/db mice) Inhibitor_Screening->Animal_Model Lead Compound Selection Fatty_Acid_Profiling_vitro Cellular Fatty Acid Profiling Cell_Culture->Fatty_Acid_Profiling_vitro Inhibitor_Treatment Inhibitor Administration (e.g., Oral Gavage) Animal_Model->Inhibitor_Treatment Metabolic_Tests Metabolic Phenotyping (ITT, OGTT) Inhibitor_Treatment->Metabolic_Tests Tissue_Collection Tissue Collection (Liver, Adipose) Metabolic_Tests->Tissue_Collection Fatty_Acid_Profiling_vivo Tissue Fatty Acid Profiling Tissue_Collection->Fatty_Acid_Profiling_vivo

Caption: Experimental Workflow for Evaluating ELOVL6 Inhibitors.

logical_relationship ELOVL6_Inhibition ELOVL6 Inhibition (Genetic or Chemical) FA_Shift Shift in Fatty Acid Profile (↓C18 / ↑C16) ELOVL6_Inhibition->FA_Shift Membrane_Fluidity Altered Membrane Fluidity & Signaling FA_Shift->Membrane_Fluidity Metabolic_Changes Metabolic Effects Membrane_Fluidity->Metabolic_Changes Insulin_Sensitivity Improved Insulin Sensitivity (in some models) Metabolic_Changes->Insulin_Sensitivity No_Improvement_IR No Improvement in Insulin Resistance (in other models) Metabolic_Changes->No_Improvement_IR Hyperglycemia Reduced Hyperglycemia Metabolic_Changes->Hyperglycemia

Caption: Logical Flow of the Metabolic Consequences of ELOVL6 Inhibition.

Conclusion

The inhibition of ELOVL6 presents a compelling, albeit complex, therapeutic strategy for metabolic disorders. While genetic knockout studies in mice have demonstrated clear benefits in improving insulin sensitivity and glucose homeostasis, the results from chemical inhibitors have been more equivocal. The divergence in outcomes between genetic and pharmacological approaches underscores the need for further research to fully elucidate the role of ELOVL6 in metabolic regulation and to develop inhibitors with optimal efficacy and safety profiles. The data and protocols presented in this guide offer a comprehensive overview for researchers dedicated to advancing our understanding of ELOVL6 and its potential as a therapeutic target.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Elovl6-IN-4 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of preclinical data on the novel ELOVL6 inhibitor, Elovl6-IN-4, alongside other key inhibitors, highlights its potential as a therapeutic agent in metabolic and oncological diseases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of this compound against other alternatives, supported by experimental data and detailed methodologies.

Elovl6 (Elongation of very long chain fatty acids protein 6) is a critical enzyme in lipid metabolism, specifically catalyzing the elongation of C16 fatty acids to C18 species. Its inhibition has emerged as a promising strategy for the treatment of various conditions, including metabolic disorders like type 2 diabetes and nonalcoholic steatohepatitis (NASH), as well as certain types of cancer. This report details the preclinical evidence for this compound and compares it with other notable ELOVL6 inhibitors, referred to in scientific literature as Compound A and Compound B.

Comparative Efficacy of ELOVL6 Inhibitors

This compound demonstrates potent and selective inhibition of the ELOVL6 enzyme. The following tables summarize the key in vitro and in vivo preclinical data for this compound and its comparators.

In Vitro Inhibitory Activity and Selectivity
CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound Human ELOVL679Highly selective over ELOVL1, 2, 3, and 5[1]
Mouse ELOVL694[1]
Compound A Mouse ELOVL68.9~38-fold selective over ELOVL3[2]
Compound B Human ELOVL685>60-fold selective over ELOVL1, 2, 3, and 5[3]
Mouse ELOVL638~7-fold selective over ELOVL3[3]
In Vivo Efficacy in Preclinical Models of Metabolic Disease

Studies in diet-induced obesity (DIO) and genetically obese (KKAy) mouse models have been instrumental in evaluating the therapeutic potential of ELOVL6 inhibitors.

Table 2: Effects of ELOVL6 Inhibitors on Hepatic Fatty Acid Composition in DIO Mice

TreatmentPalmitic Acid (C16:0)Stearic Acid (C18:0)Palmitoleic Acid (C16:1n7)Oleic Acid (C18:1n9)Elongation Index (C18/C16 ratio)Reference
VehicleBaselineBaselineBaselineBaselineBaseline
Compound B (3 mg/kg) Significantly Reduced

Table 3: Effects of ELOVL6 Inhibitors on Metabolic Parameters in DIO and KKAy Mice

ModelTreatmentBody WeightBlood GlucosePlasma Insulin (B600854)Insulin ResistanceReference
DIO MiceCompound B (3 mg/kg) No significant changeNo significant changeNo significant changeNo improvement
KKAy MiceCompound B (3 mg/kg) No significant changeNo significant changeNo significant changeNo improvement

Note: Specific quantitative in vivo data for this compound and Compound A in these metabolic models is not yet publicly available in peer-reviewed literature.

Therapeutic Potential in Oncology

Recent studies have implicated ELOVL6 in the progression of certain cancers, including pancreatic and bladder cancer. Inhibition of ELOVL6 has been shown to reduce cancer cell proliferation and tumor growth in preclinical models.

A recent study demonstrated that genetic or chemical inhibition of ELOVL6 in pancreatic ductal adenocarcinoma (PDAC) models leads to decreased proliferation and migration. Furthermore, ELOVL6 inhibition enhanced the efficacy of the chemotherapeutic agent Abraxane, leading to a significant reduction in tumor growth and increased overall survival in vivo.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_enzyme Fatty Acid Elongation cluster_inhibitors Inhibition SREBP1c SREBP-1c ELOVL6 ELOVL6 Enzyme SREBP1c->ELOVL6 Upregulates Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA Elongation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Elovl6_IN_4 This compound Elovl6_IN_4->ELOVL6 Compound_A Compound A Compound_A->ELOVL6 Compound_B Compound B Compound_B->ELOVL6

Caption: ELOVL6 Signaling Pathway and Inhibition.

Preclinical_Workflow_Metabolic cluster_model Animal Model cluster_treatment Treatment cluster_endpoints Endpoint Analysis DIO_Mice Diet-Induced Obese (DIO) Mice Treatment_Group Elovl6 Inhibitor (e.g., Compound B) DIO_Mice->Treatment_Group Vehicle_Group Vehicle Control DIO_Mice->Vehicle_Group KKAy_Mice KKAy Mice KKAy_Mice->Treatment_Group KKAy_Mice->Vehicle_Group Fatty_Acid Hepatic Fatty Acid Composition Analysis Treatment_Group->Fatty_Acid Metabolic Metabolic Parameters (Glucose, Insulin) Treatment_Group->Metabolic OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Group->OGTT Vehicle_Group->Fatty_Acid Vehicle_Group->Metabolic Vehicle_Group->OGTT

Caption: Preclinical Workflow for Metabolic Studies.

Logical_Comparison cluster_compounds Inhibitors cluster_evaluation Evaluation Parameters Therapeutic_Target Therapeutic Target: ELOVL6 Inhibition Elovl6_IN_4 This compound Therapeutic_Target->Elovl6_IN_4 Compound_A Compound A Therapeutic_Target->Compound_A Compound_B Compound B Therapeutic_Target->Compound_B Potency In Vitro Potency (IC50) Elovl6_IN_4->Potency Selectivity Selectivity Elovl6_IN_4->Selectivity InVivo_Oncology In Vivo Efficacy (Oncology Models) Elovl6_IN_4->InVivo_Oncology Compound_A->Potency Compound_A->Selectivity Compound_B->Potency Compound_B->Selectivity InVivo_Metabolic In Vivo Efficacy (Metabolic Models) Compound_B->InVivo_Metabolic

Caption: Logical Framework for Inhibitor Comparison.

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of ELOVL6 inhibitors is provided below.

In Vivo Study in Diet-Induced Obese (DIO) and KKAy Mice (as per Shimamura et al., 2010)
  • Animals: Male C57BL/6J mice were fed a high-fat diet to induce obesity. Male KKAy mice were used as a genetically obese and diabetic model.

  • Drug Administration: Compound B was administered orally, mixed with the diet, at a dose of 3 mg/kg for several weeks.

  • Hepatic Fatty Acid Analysis: At the end of the treatment period, livers were collected, and total lipids were extracted. Fatty acid methyl esters were prepared and analyzed by gas chromatography to determine the relative abundance of different fatty acid species. The elongation index was calculated as the ratio of C18 to C16 fatty acids.

  • Metabolic Parameter Measurement: Blood glucose levels were measured from tail vein blood using a glucometer. Plasma insulin levels were determined by ELISA.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered glucose orally (2 g/kg body weight). Blood glucose levels were measured at various time points (0, 15, 30, 60, 120 minutes) post-glucose administration to assess glucose clearance.

Pancreatic Cancer Xenograft Model
  • Cell Lines: Human pancreatic cancer cell lines are used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with pancreatic cancer cells.

  • Treatment: Once tumors are established, mice are treated with the ELOVL6 inhibitor (e.g., via oral gavage or intraperitoneal injection), a chemotherapeutic agent (e.g., Abraxane), or a combination of both. A vehicle control group is also included.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Survival Analysis: Animal survival is monitored over the course of the study.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement and downstream effects on fatty acid metabolism.

This comparative guide underscores the promising profile of this compound as a potent and selective ELOVL6 inhibitor. While in vivo data in metabolic models for this compound is still emerging in the public domain, its efficacy in oncology models suggests a broad therapeutic potential. Further studies are warranted to fully elucidate its clinical utility.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for Elovl6-IN-4 is not publicly available, the following disposal procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers must obtain the vendor-specific SDS for this compound and consult with their institution's Environmental Health and Safety (EHS) department for guidance compliant with local, state, and federal regulations.

The proper disposal of laboratory chemical waste is a critical aspect of ensuring environmental protection and workplace safety.[1][2] For a novel research compound like this compound, it is imperative to assume it is hazardous unless explicitly stated otherwise by the manufacturer's SDS.

Immediate Safety and Handling

Before beginning any procedure that involves the handling or disposal of this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to safety protocols is the first line of defense against accidental exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the compound.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Work Area Certified Chemical Fume Hood.All handling of solid this compound and preparation of its solutions should be conducted in a fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All waste materials containing this compound, including the pure compound, stock solutions, working solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][3]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Maintain separate, clearly labeled containers for:

    • Solid Waste: Unused or expired solid this compound, and contaminated items such as gloves, weigh boats, and absorbent pads.

    • Liquid Waste: Solutions containing this compound (e.g., DMSO stock solutions, cell culture media). It is best practice to segregate halogenated and non-halogenated solvent waste.

    • Sharps Waste: Contaminated needles, pipette tips, and glassware should be collected in a designated, puncture-resistant sharps container.[4]

Step 2: Waste Collection and Containment

  • Use Appropriate Containers: Collect chemical waste in designated, leak-proof containers that are chemically compatible with the waste being stored. Containers must have a secure, tightly fitting lid.

  • Labeling: As soon as waste is added, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • A list of all constituents, including solvents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant" - consult the SDS once obtained).

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage of Waste

  • Designated Storage Area: Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregate Incompatibles: Ensure that incompatible waste types are stored separately to prevent dangerous chemical reactions. For example, store acids and bases in separate secondary containment.

Step 4: Arranging for Final Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to dispose of the chemical waste yourself.

  • Professional Disposal: Disposal must be handled by a licensed hazardous waste disposal service, which will be coordinated by your EHS department.

  • Empty Containers: An "empty" container that held this compound must be managed carefully. The first rinse of the container should be collected and disposed of as hazardous waste. After a thorough triple rinse, the label should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate Waste (Solid, Liquid, Sharps) B Is the waste contaminated with this compound? A->B C Solid Waste (e.g., gloves, tubes) B->C Yes (Solid) D Liquid Waste (e.g., solutions, media) B->D Yes (Liquid) E Sharps Waste (e.g., pipette tips, needles) B->E Yes (Sharps) F Dispose as Non-Hazardous Waste (per institutional policy) B->F No G Select Compatible Hazardous Waste Container C->G D->G E->G H Label Container: 'Hazardous Waste' + Chemical Name + Constituents & Date G->H I Store in Designated Satellite Accumulation Area (with secondary containment) H->I J Arrange for Pickup via Institutional EHS I->J K Professional Disposal by Licensed Contractor J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Elovl6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Elovl6-IN-4, a potent and selective inhibitor of the ELOVL6 enzyme.[1][2][3][4] Given the compound's biological activity, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, selective, and orally active inhibitor necessitates careful handling.[1] It should be treated as a potentially hazardous substance. A thorough, compound-specific risk assessment should be conducted before any handling.

Assumed Potential Hazards:

  • Biological Activity: As a potent inhibitor of a metabolic enzyme, it may have unknown biological effects upon accidental exposure.

  • Acute Toxicity: The acute toxicity of this compound has not been fully characterized. Assume it may be harmful if inhaled, ingested, or absorbed through the skin.

  • Chronic Toxicity: The long-term health effects of exposure are unknown.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. The outer glove should be removed and disposed of immediately after handling the compound.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when there is a splash hazard.Protects eyes and face from splashes and airborne particles.
Skin & Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. Consider a disposable gown over the lab coat for added protection.Protects skin from accidental contact and contamination.
Respiratory Protection Not typically required for handling small quantities in a certified chemical fume hood. If weighing or manipulating the solid form outside of a fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Prevents inhalation of the compound.

Operational Plan: From Receipt to Use

A clear and systematic workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.

  • Recommended storage for the solid form is at -20°C for up to 1 month or -80°C for up to 6 months.

Preparation of Stock Solutions
  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • The compound is often supplied as a solid or in a DMSO solution.

Experimental Use
  • When using solutions of this compound, wear the appropriate PPE as outlined in the table above.

  • Minimize the generation of aerosols.

  • Keep all containers with this compound closed when not in use.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All unused solid this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow for this compound

G receive Receive & Inspect Package store Store at Recommended Temperature (-20°C or -80°C) receive->store If intact don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve use Use in Experiment dissolve->use dispose_solid Dispose of Solid Waste (Contaminated materials) use->dispose_solid dispose_liquid Dispose of Liquid Waste (Unused solutions) use->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal, compound-specific risk assessment, which must be conducted by qualified personnel before handling this compound. Always consult your institution's safety office for specific guidance and protocols.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.